Mephenytoin-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2+1D3 |
Clé InChI |
GMHKMTDVRCWUDX-JVXUGDAPSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Mephenytoin-13C,d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenytoin-13C,d3 is a stable isotope-labeled derivative of Mephenytoin, a hydantoin-class anticonvulsant. While Mephenytoin itself is less commonly used therapeutically today, it remains a critical tool in pharmacology and drug development as a probe substrate for phenotyping the activity of the cytochrome P450 enzyme CYP2C19. This compound serves as an indispensable internal standard in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of Mephenytoin and its metabolites in biological matrices. Its use is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the reliability of pharmacokinetic and drug metabolism studies.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in studying drug metabolism, detailed experimental protocols for its use, and relevant metabolic pathways.
Physicochemical Properties and Quantitative Data
This compound is structurally identical to Mephenytoin, with the exception of the incorporation of one Carbon-13 atom and three deuterium (B1214612) atoms. This isotopic labeling results in a mass shift that allows for its differentiation from the unlabeled analyte by a mass spectrometer, without significantly altering its chemical and physical properties.
| Property | Value |
| Chemical Formula | C₁₁¹³CH₁₁D₃N₂O₂ |
| Molecular Weight | Approximately 222.28 g/mol |
| Isotopic Purity | Typically >99% |
| Appearance | White to off-white solid |
Mass Spectrometry Data for Mephenytoin and its Labeled Analogues
The following table summarizes the key mass spectrometry parameters for the analysis of Mephenytoin and its metabolites, including the labeled internal standard Mephenytoin-d3 and its metabolite. These values are critical for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods on a triple quadrupole mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Mephenytoin | 219.1 | 190.1 | ESI+ |
| This compound (inferred) | 223.1 | 194.1 | ESI+ |
| 4'-Hydroxymephenytoin | 235.1 | 206.1 | ESI+ |
| (±)-4-Hydroxy Mephenytoin-d3[1] | 238.1 | 136.1 | ESI+ |
| Nirvanol | 205.1 | 176.1 | ESI+ |
Note: The precursor and product ions for this compound are inferred based on the known fragmentation of Mephenytoin and the mass shift from the isotopic labels. Experimental optimization is recommended.
Metabolic Pathways of Mephenytoin
Mephenytoin undergoes two primary metabolic transformations in humans, catalyzed by cytochrome P450 enzymes. These pathways are crucial for understanding its pharmacokinetic profile and for its use in phenotyping studies.
-
4'-Hydroxylation: The paramount metabolic route for the (S)-enantiomer of Mephenytoin is aromatic hydroxylation at the 4'-position of the phenyl ring, primarily mediated by the CYP2C19 enzyme. This stereoselective metabolism is the basis for using Mephenytoin as a probe for CYP2C19 activity. Individuals with genetic polymorphisms leading to decreased CYP2C19 function ("poor metabolizers") exhibit significantly reduced formation of 4'-hydroxymephenytoin.
-
N-demethylation: Mephenytoin can also be N-demethylated to its active metabolite, Nirvanol (5-ethyl-5-phenylhydantoin). This pathway is predominantly catalyzed by CYP2B6.
The interplay of these pathways determines the overall clearance and exposure to Mephenytoin and its active metabolite.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Mephenytoin and its metabolites in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature and should be adapted and validated for specific laboratory conditions.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample (calibrator, quality control, or unknown), add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes. |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Instrument | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Experimental Workflow Diagram
Conclusion
This compound is a vital tool for researchers and scientists in the fields of drug metabolism and clinical pharmacology. Its use as an internal standard enables the robust and reliable quantification of Mephenytoin, which is essential for accurate CYP2C19 phenotyping. The methodologies and data presented in this guide provide a solid foundation for the implementation of Mephenytoin-based assays in a research setting. As with any analytical method, it is imperative to perform thorough validation to ensure data quality and adherence to regulatory standards.
References
Mephenytoin-13C,d3: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of Mephenytoin-13C,d3. This stable isotope-labeled analog of Mephenytoin (B154092) is a critical tool in metabolism studies, pharmacokinetic research, and as an internal standard in quantitative analytical methods.
Chemical Properties and Structure
This compound is a synthetic, isotopically enriched form of Mephenytoin, an anticonvulsant drug.[1][2] The strategic incorporation of a carbon-13 atom and three deuterium (B1214612) atoms provides a distinct mass shift, facilitating its use in mass spectrometry-based assays without altering its fundamental chemical behavior.[2]
Structure:
The systematic IUPAC name for Mephenytoin is 5-Ethyl-3-methyl-5-phenylimidazolidine-2,4-dione.[1] In this compound, the isotopic labeling is located on the methyl group attached to the nitrogen at the 3-position of the imidazolidine-2,4-dione ring. Specifically, the methyl carbon is replaced by a ¹³C atom, and the three associated hydrogen atoms are replaced by deuterium atoms.[2]
Table 1: Key Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₁¹³CH₁₁D₃N₂O₂ | [2] |
| Molecular Weight | 222.26 g/mol | [2] |
| CAS Number | 1261398-53-1 | [2] |
| Appearance | Off-white solid (predicted) | General knowledge |
| Solubility | Practically insoluble in water. Soluble in ethanol. | [3] |
| pKa | 8.51 | [3] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and analysis of this compound, based on established methods for related hydantoin (B18101) derivatives.
Synthesis of this compound
A plausible synthetic route for this compound involves a multi-step process starting from isotopically labeled precursors. The Urech hydantoin synthesis provides a foundational method for creating the hydantoin ring structure.[4][5]
Illustrative Synthetic Pathway:
Protocol:
-
Bucherer-Bergs Reaction: 5-Ethyl-5-phenylhydantoin is synthesized from ethyl phenyl ketone, potassium cyanide, and ammonium (B1175870) carbonate. This reaction forms the core hydantoin ring structure.
-
Alkylation: The resulting 5-Ethyl-5-phenylhydantoin is then N-alkylated using ¹³C,d₃-methyl iodide in the presence of a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide.
-
Purification: The final product, this compound, is purified using standard techniques such as column chromatography or recrystallization.
Analytical Characterization
¹³C NMR spectroscopy is a definitive technique for confirming the position of the carbon-13 label.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Position 2) | ~157 |
| C=O (Position 4) | ~175 |
| C5 | ~65 |
| Phenyl C1' | ~140 |
| Phenyl C2'/C6' | ~128 |
| Phenyl C3'/C5' | ~128 |
| Phenyl C4' | ~126 |
| Ethyl CH₂ | ~32 |
| Ethyl CH₃ | ~8 |
| N-¹³CH₃ | ~27 |
Note: These are predicted values based on the known spectrum of Mephenytoin and related hydantoin derivatives. The actual chemical shifts may vary.
Mass spectrometry is employed for confirming the molecular weight and for quantification in biological matrices.
LC-MS/MS Protocol for Quantification:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 x 3 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[6]
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The specific parent and product ion transitions for this compound would be determined by direct infusion and optimization.
-
Illustrative Analytical Workflow:
Structural Visualization
The following diagram illustrates the chemical structure of this compound, highlighting the positions of the isotopic labels.
This technical guide serves as a foundational resource for researchers and professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. Mephenytoin - Wikipedia [en.wikipedia.org]
- 2. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 3. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ikm.org.my [ikm.org.my]
- 5. Hydantoin - Wikipedia [en.wikipedia.org]
- 6. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Purification of Mephenytoin-13C,d3
Introduction: Mephenytoin-13C,d3 is a stable isotope-labeled analog of Mephenytoin (B154092), an anticonvulsant drug.[1] Due to the incorporation of a ¹³C atom and three deuterium (B1214612) atoms on the N-methyl group, this compound serves as an ideal internal standard for quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS) assays, for determining the pharmacokinetic profile of Mephenytoin.[2] This guide provides in-depth, practical protocols for its synthesis and purification, aimed at researchers and professionals in drug development and chemical synthesis.
I. Proposed Synthesis of this compound
The proposed synthesis involves the N-methylation of 5-Ethyl-5-phenylhydantoin, also known as Nirvanol, using an isotopically labeled methylating agent, (¹³C,d₃)-Iodomethane. The reaction is typically carried out in the presence of a mild base to deprotonate the hydantoin (B18101) nitrogen, facilitating nucleophilic attack on the labeled iodomethane.
References
Mephenytoin-13C,d3 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action and application of Mephenytoin-13C,d3 as an internal standard in bioanalytical methods. The use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy, precision, and robustness of pharmacokinetic and toxicokinetic studies.
The Core Principle: Isotope Dilution Mass Spectrometry
The fundamental role of this compound as an internal standard (IS) is rooted in the principle of isotope dilution mass spectrometry. This compound is a chemically identical version of mephenytoin (B154092), with the distinction of having one of its carbon atoms replaced by a heavy isotope, ¹³C, and three of its hydrogen atoms substituted with deuterium. This results in a molecule with a higher mass-to-charge ratio (m/z) that can be differentiated from the unlabeled analyte by a mass spectrometer.
Because this compound is chemically and physically almost identical to mephenytoin, it exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the analytical process, it serves as a reliable tracer to account for variability. Any loss of the analyte during extraction or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the internal standard. Consequently, the ratio of the analyte's response to the internal standard's response is used for quantification, effectively nullifying these potential sources of error and leading to highly accurate and precise results.
Advantages of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound offers significant advantages over other types of internal standards, such as structural analogs. These benefits are critical for the stringent requirements of regulated bioanalysis.
-
Enhanced Accuracy and Precision : By compensating for variations in sample preparation and instrument response, this compound significantly improves the accuracy and precision of the quantification of mephenytoin.
-
Correction for Matrix Effects : Biological matrices like plasma and urine are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes with mephenytoin and has the same ionization properties, it experiences the same matrix effects, allowing for effective normalization of the signal.
-
Compensation for Recovery Variability : During sample preparation steps such as protein precipitation or liquid-liquid extraction, the recovery of the analyte can be inconsistent. This compound tracks the recovery of mephenytoin, ensuring that any variability in the extraction efficiency does not impact the final quantitative result.
Quantitative Performance Data
The following tables summarize typical validation data for a bioanalytical method for mephenytoin using a stable isotope-labeled internal standard. This data is representative of the performance that can be expected when using this compound.
Table 1: Accuracy and Precision of Mephenytoin Quantification
| Analyte | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Mephenytoin | 30 (LLOQ) | 10.5 | -9.5 | 8.8 | -8.5 |
| 90 | 5.2 | -4.1 | 6.1 | -3.2 | |
| 900 | 2.1 | -1.5 | 3.5 | -1.8 | |
| 9000 | 0.8 | 1.2 | 2.4 | 1.5 | |
| 4'-hydroxymephenytoin | 20 (LLOQ) | 9.8 | -8.7 | 7.9 | -7.6 |
| 60 | 4.5 | -3.2 | 5.4 | -2.5 | |
| 600 | 1.8 | -0.9 | 2.9 | -1.1 | |
| 6000 | 1.1 | 1.8 | 2.1 | 2.1 |
Data adapted from a validation study of a similar analyte and presented for illustrative purposes.[1]
Table 2: Recovery and Matrix Effect of Mephenytoin and Internal Standard
| Analyte | Concentration Level | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| Mephenytoin | Low | 85.2 | 4.1 | 98.7 | 3.5 |
| High | 86.1 | 3.5 | 99.1 | 2.9 | |
| Mephenytoin-IS | - | 84.9 | 3.8 | 98.5 | 3.2 |
Data adapted from a validation study of a similar analyte and presented for illustrative purposes.
Experimental Protocols
The following is a representative protocol for the quantification of mephenytoin in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Mephenytoin Stock Solution (1 mg/mL): Accurately weigh and dissolve mephenytoin in methanol (B129727).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the mephenytoin stock solution with 50% methanol to cover the desired calibration range.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution (100 ng/mL) to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Conditions
-
UPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate mephenytoin from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for mephenytoin and this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of mephenytoin, its metabolic pathway, and the typical bioanalytical workflow using this compound as an internal standard.
References
The Role of Mephenytoin-13C,d3 in Cytochrome P450 Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and application of Mephenytoin-13C,d3 in cytochrome P450 (CYP) research, with a particular focus on its use as a tool for studying the activity and inhibition of CYP2C19. Mephenytoin (B154092) has long been established as a probe substrate for assessing CYP2C19 phenotype, a critical enzyme involved in the metabolism of a wide range of therapeutic drugs.[1][2] The use of a stable isotope-labeled internal standard like this compound is paramount in modern bioanalytical workflows, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision required for robust pharmacokinetic and drug-drug interaction studies.
Introduction to Mephenytoin and CYP2C19
Mephenytoin is an anticonvulsant drug, the metabolism of which is highly dependent on the activity of CYP2C19.[2] Specifically, the (S)-enantiomer of mephenytoin is stereoselectively hydroxylated at the 4'-position of the phenyl ring to form 4'-hydroxymephenytoin, a reaction almost exclusively catalyzed by CYP2C19.[2][3] This makes the rate of formation of this metabolite a reliable indicator of CYP2C19 activity. Due to genetic polymorphisms in the CYP2C19 gene, individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can significantly impact the efficacy and toxicity of drugs metabolized by this enzyme.[2] Therefore, accurate assessment of CYP2C19 activity is crucial in drug development and personalized medicine.
The Critical Role of this compound as an Internal Standard
In quantitative bioanalysis, an internal standard (IS) is essential to correct for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. By incorporating heavier isotopes of carbon (¹³C) and hydrogen (deuterium, d), this compound is chemically identical to the unlabeled analyte but has a different mass. This allows it to be distinguished by a mass spectrometer while ensuring it behaves similarly to the analyte during extraction, chromatography, and ionization, thereby providing the most accurate quantification.
Key Advantages of Using this compound:
-
Minimizes Matrix Effects: Co-elution with the analyte allows it to compensate for ion suppression or enhancement caused by the biological matrix.
-
Corrects for Extraction Losses: Similar physicochemical properties ensure that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.
-
Improves Accuracy and Precision: By normalizing the analyte response to the IS response, the method's reliability and reproducibility are significantly enhanced.
Mephenytoin Metabolism and the CYP2C19 Pathway
The primary metabolic pathway of (S)-mephenytoin is 4'-hydroxylation mediated by CYP2C19. Other CYPs, such as CYP2B6, are also involved in the metabolism of mephenytoin, primarily through N-demethylation to nirvanol.[4] The metabolic pathway is illustrated below.
Experimental Protocols
In Vitro CYP2C19 Inhibition Assay using Human Liver Microsomes (HLM)
This protocol outlines a typical procedure for assessing the inhibitory potential of a test compound on CYP2C19 activity using this compound as an internal standard for the quantification of 4'-hydroxymephenytoin.
Materials:
-
(S)-Mephenytoin
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compound (potential inhibitor)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (quenching solution)
-
Control inhibitor (e.g., ticlopidine)
Experimental Workflow:
Procedure:
-
Pre-incubation: In a microcentrifuge tube, combine HLM, phosphate buffer, and the test compound (or control inhibitor/vehicle). Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the metabolic reaction by adding (S)-mephenytoin and the NADPH regenerating system to the pre-incubated mixture. Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile with 0.1% formic acid).
-
Internal Standard Addition: Add a known concentration of this compound to all samples.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the formation of 4'-hydroxymephenytoin.
-
Data Analysis: Determine the concentration of 4'-hydroxymephenytoin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value.
Quantitative Data and Method Validation Parameters
The following tables summarize typical quantitative data and validation parameters for the analysis of mephenytoin and its metabolites using LC-MS/MS. While specific data for this compound as an internal standard is not publicly available in extensive studies, these tables provide a reference for expected performance based on methods using other internal standards.
Table 1: LC-MS/MS Method Parameters for Mephenytoin and Metabolites
| Parameter | Mephenytoin | 4'-Hydroxymephenytoin | Nirvanol |
| Precursor Ion (m/z) | Varies by method | Varies by method | Varies by method |
| Product Ion (m/z) | Varies by method | Varies by method | Varies by method |
| Internal Standard | This compound | 4'-Hydroxymephenytoin-d3 | Nirvanol-d5 |
Note: Specific ion transitions will depend on the instrumentation and ionization mode used.
Table 2: Typical Bioanalytical Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 or 10 | [5] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [5] |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | [5] |
| Matrix Effect | Within acceptable limits | [5] |
| Recovery | Consistent, precise, and reproducible | [5] |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | [5] |
Conclusion
This compound is an indispensable tool for modern cytochrome P450 research, particularly for the investigation of CYP2C19 activity. Its use as a stable isotope-labeled internal standard in LC-MS/MS-based assays provides the necessary accuracy and precision to confidently assess CYP2C19 phenotyping, inhibition, and induction. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to design and execute reliable studies to characterize the metabolic profiles of new chemical entities and understand their potential for drug-drug interactions involving CYP2C19. The continued application of such advanced bioanalytical techniques is critical for the development of safer and more effective medicines.
References
- 1. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 5. benchchem.com [benchchem.com]
Mephenytoin-13C,d3: A Technical Guide for its Application as a Substrate for CYP2C19 and CYP2B6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Mephenytoin-13C,d3 as a specific probe substrate for the cytochrome P450 enzymes CYP2C19 and CYP2B6. The stable isotope-labeled internal standard allows for precise quantification in drug metabolism studies. This document outlines the metabolic pathways, summarizes key kinetic data, provides detailed experimental protocols, and includes visual representations of the core concepts to facilitate research in drug development and clinical pharmacology.
Introduction to Mephenytoin Metabolism
Mephenytoin, an anticonvulsant drug, is extensively metabolized in the liver by cytochrome P450 enzymes. The two primary metabolic pathways are 4'-hydroxylation and N-demethylation, catalyzed predominantly by CYP2C19 and CYP2B6, respectively. The use of (S)-mephenytoin is crucial as CYP2C19 exhibits stereospecificity for this enantiomer. The stable isotope-labeled this compound serves as an ideal tool for in vitro and in vivo studies, enabling accurate quantification of metabolic activity through mass spectrometry-based methods by minimizing analytical variability.
Metabolic Pathways of Mephenytoin
Mephenytoin undergoes two major metabolic transformations:
-
4'-Hydroxylation: This reaction is primarily catalyzed by CYP2C19 and results in the formation of 4'-hydroxymephenytoin. This pathway is the principal route of metabolism for the (S)-enantiomer of mephenytoin.[1][2] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual differences in the rate of this metabolic step, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.
-
N-demethylation: This pathway is mainly mediated by CYP2B6 and produces nirvanol (B14652) (5-ethyl-5-phenylhydantoin), which is also pharmacologically active.[3][4]
The metabolic pathways are illustrated in the diagram below.
Quantitative Data: Enzyme Kinetics
The following tables summarize the Michaelis-Menten kinetic parameters for the metabolism of (S)-mephenytoin by CYP2C19 and CYP2B6, as reported in various in vitro studies. These values are essential for designing and interpreting drug interaction studies.
Table 1: Kinetic Parameters for (S)-Mephenytoin Metabolism
| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/mg protein or nmol/h/mg) | Source System |
| CYP2C19 | 4'-Hydroxymephenytoin | 50.8 - 51.6 | 1.0 - 13.9 nmol/mg/h | Human Liver Microsomes |
| CYP2B6 | Nirvanol | 174.1 (high-affinity) / 1911 (low-affinity) | 170.5 (high-affinity) / 3984 (low-affinity) pmol/mg/min | Human Liver Microsomes |
| CYP2B6 | Nirvanol | 564 | Not specified | Recombinant CYP2B6 |
Data compiled from multiple sources.[3][4][5]
Table 2: Experimental Conditions for Kinetic Studies
| Parameter | CYP2C19 Study | CYP2B6 Study (HLM) | CYP2B6 Study (Recombinant) |
| Enzyme Source | Human Liver Microsomes | Human Liver Microsomes | cDNA-expressed CYP2B6 |
| Substrate | (S)-Mephenytoin | (S)-Mephenytoin | (S)-Mephenytoin |
| Incubation Time | Not specified | Not specified | Not specified |
| Incubation Temperature | 37°C | 37°C | 37°C |
| Buffer System | Not specified | Not specified | Not specified |
| Analytical Method | HPLC | HPLC | HPLC |
Experimental Protocol: In Vitro CYP Inhibition Assay
This protocol describes a typical in vitro experiment to determine the inhibitory potential of a test compound on CYP2C19 and CYP2B6 using this compound as the probe substrate.
Objective: To determine the IC50 value of a test compound for CYP2C19-mediated 4'-hydroxylation and CYP2B6-mediated N-demethylation of this compound.
Materials:
-
This compound
-
Test compound
-
Pooled human liver microsomes (HLMs) or recombinant human CYP2C19 and CYP2B6 enzymes
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound) for quenching the reaction
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, the test compound, and the internal standard in an appropriate solvent (e.g., methanol (B129727) or DMSO).
-
Prepare the NADPH regenerating system and keep it on ice.
-
Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.2-0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, microsomal suspension, and a series of concentrations of the test compound (and a vehicle control).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed solution of this compound (at a concentration close to its Km for the respective enzyme) and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of 4'-Hydroxythis compound and Nirvanol-d3.
-
The use of stable isotope-labeled substrate and an internal standard allows for accurate quantification.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of the test compound.
-
Normalize the data to the vehicle control (considered 100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Conclusion
This compound is a valuable tool for accurately assessing the metabolic activity of CYP2C19 and CYP2B6. The distinct metabolic pathways leading to 4'-hydroxymephenytoin and nirvanol allow for the simultaneous evaluation of these two important drug-metabolizing enzymes. The provided kinetic data and experimental protocol serve as a foundation for researchers to design and conduct robust in vitro drug-drug interaction studies. Understanding the role of CYP2C19 and CYP2B6 in the metabolism of new chemical entities is critical for predicting potential pharmacokinetic variability and ensuring drug safety and efficacy.
References
- 1. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of (S)-mephenytoin and proguanil oxidation in vitro: contribution of several CYP isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Catalytic role of cytochrome P4502B6 in the N-demethylation of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of (S)-mephenytoin and proguanil oxidation in vitro: contribution of several CYP isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling Stability of Mephenytoin-13C,d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic labeling stability of Mephenytoin-13C,d3. Ensuring the stability of isotopically labeled internal standards is paramount for the accuracy and reliability of quantitative bioanalytical assays. This document outlines detailed experimental protocols for forced degradation studies and the evaluation of isotopic exchange, and presents a framework for data analysis and interpretation.
Introduction to Isotopic Labeling and Stability
Isotopically labeled compounds, such as this compound, are critical internal standards in mass spectrometry-based bioanalysis.[1][2] The substitution of atoms with their heavier, stable isotopes (e.g., ¹³C for ¹²C and deuterium (B1214612) [d] for hydrogen) allows for differentiation from the unlabeled analyte, enabling precise quantification.[1] However, the stability of these labels is a critical parameter that must be rigorously evaluated.[3]
The primary concerns regarding the stability of this compound are:
-
Chemical Degradation: The intrinsic stability of the Mephenytoin molecule under various stress conditions.
-
Isotopic Exchange: The potential for the deuterium labels to exchange with protons from the surrounding solvent or matrix, leading to a loss of the labeled internal standard and the formation of unlabeled or partially labeled Mephenytoin.[4][5]
This guide provides the necessary protocols to investigate both aspects of stability, ensuring the integrity of this compound as an internal standard.
Quantitative Data Summary
The stability of this compound should be evaluated under various stress conditions as part of a forced degradation study. The following tables provide a template for summarizing the quantitative data obtained from such studies. The extent of degradation is typically determined by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry.[6][7]
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of this compound | No. of Degradants Formed | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 | Data to be filled | Data to be filled | Data to be filled |
| 1 M HCl | 24 hours | 80 | Data to be filled | Data to be filled | Data to be filled | |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80 | Data to be filled | Data to be filled | Data to be filled |
| 1 M NaOH | 24 hours | 80 | Data to be filled | Data to be filled | Data to be filled | |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Data to be filled | Data to be filled | Data to be filled |
| 30% H₂O₂ | 24 hours | Room Temp | Data to be filled | Data to be filled | Data to be filled | |
| Thermal | Dry Heat | 48 hours | 105 | Data to be filled | Data to be filled | Data to be filled |
| Photolytic | UV Light (254 nm) | 7 days | Room Temp | Data to be filled | Data to be filled | Data to be filled |
| Visible Light | 7 days | Room Temp | Data to be filled | Data to be filled | Data to be filled |
Table 2: Assessment of Isotopic Exchange for Mephenytoin-d3 moiety
| Incubation Matrix | Duration | Temperature (°C) | % Unlabeled Mephenytoin Formed | % Mephenytoin-d1 Formed | % Mephenytoin-d2 Formed |
| Blank Plasma | 0 hours | 37 | Data to be filled | Data to be filled | Data to be filled |
| 24 hours | 37 | Data to be filled | Data to be filled | Data to be filled | |
| Reconstitution Solvent | 0 hours | Room Temp | Data to be filled | Data to be filled | Data to be filled |
| 24 hours | Room Temp | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
The following sections detail the methodologies for conducting forced degradation studies and for evaluating the potential for isotopic exchange of the deuterium labels on this compound.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of a molecule.[8][9][10] These studies are crucial for developing and validating stability-indicating analytical methods.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration of approximately 100 µg/mL.
-
Store a control sample of this compound in the same solvent at -20°C for the duration of the study.
-
Pipette an aliquot of the this compound stock solution into a vial.
-
Add an equal volume of 0.1 M or 1 M hydrochloric acid (HCl).
-
Incubate the solution at 80°C for 24 hours.[11]
-
After incubation, cool the sample to room temperature and neutralize it with an appropriate volume of 0.1 M or 1 M sodium hydroxide (B78521) (NaOH).
-
Dilute the sample with the mobile phase to an appropriate concentration for analysis.
-
Pipette an aliquot of the this compound stock solution into a vial.
-
Add an equal volume of 0.1 M or 1 M sodium hydroxide (NaOH).
-
Incubate the solution at 80°C for 24 hours.[11]
-
After incubation, cool the sample to room temperature and neutralize it with an appropriate volume of 0.1 M or 1 M hydrochloric acid (HCl).
-
Dilute the sample with the mobile phase to an appropriate concentration for analysis.
-
Pipette an aliquot of the this compound stock solution into a vial.
-
Add an equal volume of 3% or 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase to an appropriate concentration for analysis.
-
Place a solid sample of this compound in a vial and expose it to dry heat at 105°C in a hot air oven for 48 hours.
-
For solution-state thermal stability, reflux a solution of the drug at 80°C for 48 hours.[6]
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve and dilute the sample in the mobile phase to an appropriate concentration for analysis.
-
Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a period of 7 days. A common condition is an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[11]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After exposure, dilute the sample with the mobile phase to an appropriate concentration for analysis.
Isotopic Exchange Evaluation
This protocol is designed to determine if the deuterium labels on this compound are prone to exchange with protons from the sample matrix or analytical solvents.[4]
-
Matrix Stability:
-
Spike a known concentration of this compound into a blank biological matrix (e.g., human plasma).
-
Prepare two sets of samples:
-
T=0 Samples: Immediately process these samples after spiking.
-
Incubated Samples: Incubate these samples at 37°C for 24 hours.
-
-
-
Solvent Stability:
-
Spike this compound into the sample reconstitution solvent.
-
Incubate at room temperature for 24 hours.
-
-
After the designated incubation period, process all samples (T=0 and incubated) using the established extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Reconstitute the final extracts in the mobile phase.
-
Analyze the processed samples by LC-MS/MS.
-
Monitor the mass transitions for this compound, as well as for the unlabeled Mephenytoin and any partially deuterated species (d1, d2).
-
Compare the peak area of this compound in the incubated samples to the T=0 samples. A significant decrease in the signal may suggest degradation or isotopic exchange.[4]
-
Monitor for any increase in the peak area of unlabeled Mephenytoin or partially deuterated species in the incubated samples, which would be indicative of isotopic exchange.
Visualizations
The following diagrams illustrate the workflows and logical relationships described in this guide.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
A Technical Guide to Mephenytoin-13C,d3 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sourcing and application of Mephenytoin-13C,d3, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document is intended to assist researchers in pharmacology, drug metabolism, and clinical chemistry in the precise quantification of mephenytoin (B154092), a probe substrate for the cytochrome P450 enzymes CYP2C19 and CYP2B6.
Commercial Suppliers and Product Specifications
This compound is available from a select number of specialized chemical suppliers. The following table summarizes the key quantitative data from various commercial sources to facilitate a comparative assessment for procurement.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Available Quantities |
| MedchemExpress | This compound | 1261398-53-1 | C₁₁¹³CH₁₁D₃N₂O₂ | 222.27 (approx.) | Not explicitly stated | 1 mg |
| Alsachim (a Shimadzu Group Company) | This compound | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Inquire |
| Clearsynth | This compound | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Inquire |
| Toronto Research Chemicals (TRC) | This compound | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Inquire |
Note: Researchers are advised to contact the suppliers directly to obtain the most current product specifications and certificate of analysis, as details such as isotopic purity and exact molecular weight may vary between batches.
Core Applications in Research
Mephenytoin is a well-established probe substrate for assessing the activity of the polymorphic enzyme CYP2C19, and to a lesser extent, CYP2B6.[1] The use of this compound as an internal standard in mass spectrometry-based assays allows for the accurate quantification of unlabeled mephenytoin and its metabolites in biological matrices. This is critical for:
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of mephenytoin.
-
Drug-drug interaction studies: Investigating the potential of new chemical entities to inhibit or induce CYP2C19 activity.
-
Phenotyping studies: Characterizing an individual's CYP2C19 metabolic status (e.g., poor, intermediate, extensive, or ultrarapid metabolizer).
The stable isotope label (¹³C and deuterium) ensures that the internal standard co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer, thereby correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
A typical experimental workflow for the quantification of mephenytoin in a biological matrix (e.g., plasma, urine, or liver microsomes) using this compound as an internal standard involves the following key steps.
Sample Preparation
-
Spiking of Internal Standard: A known concentration of this compound is spiked into the biological sample.
-
Protein Precipitation/Liquid-Liquid Extraction: To remove proteins and other interfering substances, a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) or a liquid-liquid extraction (e.g., with ethyl acetate (B1210297) or methyl tert-butyl ether) is performed.
-
Evaporation and Reconstitution: The supernatant or the organic layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the liquid chromatography mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is typically used to separate mephenytoin from other matrix components.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both mephenytoin and this compound.
-
Mephenytoin: The precursor ion [M+H]⁺ is selected and fragmented to produce a characteristic product ion.
-
This compound: The precursor ion [M+H]⁺ (with the corresponding mass shift due to the isotopes) is selected and fragmented.
-
-
Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from samples with known concentrations of mephenytoin. The concentration of mephenytoin in the unknown samples is then determined from this calibration curve.
Visualizing the Experimental Workflow and Metabolic Pathway
The following diagrams, generated using the DOT language, illustrate the key processes involved in a typical study using this compound.
References
An In-depth Technical Guide to Interpreting the Certificate of Analysis for Mephenytoin-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for the stable isotope-labeled compound, Mephenytoin-13C,d3. Understanding the data and experimental protocols outlined in a CoA is critical for ensuring the quality and reliability of this internal standard in research and drug development applications. This compound is a deuterated and 13C-labeled version of Mephenytoin, an anticonvulsant that serves as a substrate for the cytochrome P450 enzymes CYP2C19 and CYP2B6. Its labeled nature makes it an ideal internal standard for bioanalytical studies.
Summary of Quantitative Data
The following tables summarize the typical quantitative data found on a CoA for this compound. This data confirms the identity, purity, and isotopic enrichment of the compound.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1261398-53-1 |
| Molecular Formula | C₁₁¹³CH₁₁D₃N₂O₂ |
| Molecular Weight | 222.26 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Methanol (B129727), DMSO |
Table 2: Purity and Impurity Profile
| Test | Method | Result |
| Chemical Purity | HPLC | 99.8% |
| Residual Solvents | GC-MS | Conforms to specification |
| Elemental Analysis | Combustion Analysis | Conforms to theoretical values |
Table 3: Isotopic Enrichment Analysis
| Test | Method | Result |
| Isotopic Purity (¹³C) | Mass Spectrometry | ≥ 99 atom % ¹³C |
| Isotopic Purity (Deuterium) | Mass Spectrometry | ≥ 98 atom % D |
| Overall Isotopic Enrichment | Mass Spectrometry | Conforms to structure |
Experimental Protocols
Detailed methodologies are crucial for understanding the data presented in the CoA. The following sections describe the typical experimental protocols for the key analyses performed on this compound.
2.1 High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of the this compound lot and to identify any unlabeled Mephenytoin or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is accurately weighed and dissolved in methanol to a known concentration.
-
2.2 Mass Spectrometry (MS) for Identity and Isotopic Enrichment
-
Objective: To confirm the molecular weight and structure of this compound and to determine its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Method:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.
-
Data Analysis: The mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to the labeled compound. The isotopic distribution is examined to calculate the percentage of ¹³C and deuterium (B1214612) incorporation.
-
2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound and the position of the isotopic labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Data Analysis: The ¹H NMR spectrum is used to confirm the overall structure and the absence of proton signals at the deuterated positions. The ¹³C NMR spectrum confirms the presence of the ¹³C-labeled carbon.
-
Mandatory Visualizations
The following diagrams illustrate the logical flow of analysis and the hierarchical relationship of the tests performed on this compound as documented in a Certificate of Analysis.
Caption: Workflow for this compound Analysis.
Caption: Hierarchy of Tests in a CoA.
Methodological & Application
Application Notes and Protocols for In Vitro Drug Metabolism Studies Using Mephenytoin-13C,d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro drug metabolism studies of Mephenytoin, utilizing its stable isotope-labeled form, Mephenytoin-13C,d3, as an internal standard for accurate quantification.
Introduction
Mephenytoin is an anticonvulsant drug that serves as a classic probe substrate for phenotyping the activity of the cytochrome P450 enzyme CYP2C19. Its metabolism is highly polymorphic in humans, leading to significant inter-individual variability in drug clearance and response. In vitro studies of Mephenytoin metabolism are crucial for understanding its pharmacokinetic profile, identifying potential drug-drug interactions, and characterizing the activity of drug-metabolizing enzymes. This compound is a stable isotope-labeled analog of Mephenytoin, used as an internal standard in mass spectrometry-based analytical methods to ensure high accuracy and precision in quantifying Mephenytoin and its metabolites.[1]
Metabolic Pathways of Mephenytoin
The two primary metabolic pathways for Mephenytoin in humans are 4'-hydroxylation and N-demethylation.[2][3]
-
4'-Hydroxylation: This is the major metabolic pathway for the (S)-enantiomer of Mephenytoin and is predominantly catalyzed by CYP2C19.[4][5] The product of this reaction is 4'-hydroxymephenytoin. The genetic polymorphism of CYP2C19 is the primary reason for the observed differences in Mephenytoin metabolism among individuals, who can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs).[4][6]
-
N-demethylation: This pathway leads to the formation of Nirvanol (5-ethyl-5-phenylhydantoin). This reaction is primarily catalyzed by CYP2B6.[7]
Minor contributions to Mephenytoin metabolism may also come from other CYP isoforms such as CYP1A2.[4]
Visualization of Mephenytoin Metabolism
Caption: Metabolic pathway of Mephenytoin.
Quantitative Data Summary
The following table summarizes the kinetic parameters for the 4'-hydroxylation of (S)-Mephenytoin in human liver microsomes.
| Parameter | Value Range | Enzyme Source | Reference |
| Km (μM) | 50.8 - 51.6 | Human Liver Microsomes | [4] |
| 59 - 143 | Human Liver Microsomes | [2] | |
| 70 | CYP2C19 Supersomes | [4] | |
| Vmax (nmol/mg/h) | 1.0 - 13.9 | Human Liver Microsomes | [4] |
Experimental Protocols
Protocol 1: In Vitro Incubation of Mephenytoin with Human Liver Microsomes
This protocol describes the procedure for incubating Mephenytoin with human liver microsomes to study its metabolism.
Materials:
-
(S)-Mephenytoin
-
This compound (for use as an internal standard in the analytical phase)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration typically 0.1-0.5 mg/mL) and potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of the Reaction:
-
Add (S)-Mephenytoin to the pre-incubated mixture to achieve the desired final substrate concentration (e.g., a range of concentrations from 1 to 400 μM for kinetic studies).[8]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of the Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Preparation for Analysis:
-
Add this compound as an internal standard to each sample.
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated protein.[9]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Mephenytoin and its Metabolites
This protocol provides a general method for the quantification of Mephenytoin and its primary metabolite, 4'-hydroxymephenytoin, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Kinetex EVO C18, 150 x 2.1 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 2:1 v/v).[10]
-
Flow Rate: 0.25 mL/min.[10]
-
Injection Volume: 5 µL.[10]
-
Column Temperature: 40°C.[10]
-
Gradient Elution: A suitable gradient to separate the analytes from the matrix components.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Transitions to Monitor:
-
Mephenytoin: Precursor ion -> Product ion
-
4'-hydroxymephenytoin: Precursor ion -> Product ion
-
This compound (Internal Standard): Precursor ion -> Product ion
-
Note: The specific m/z transitions for each analyte and the internal standard need to be optimized on the specific mass spectrometer being used.
-
Data Analysis:
-
Quantify the concentrations of Mephenytoin and 4'-hydroxymephenytoin by comparing the peak area ratios of the analytes to the internal standard (this compound) against a calibration curve prepared with known concentrations of the analytes.
Experimental Workflow Visualization
Caption: In vitro metabolism experimental workflow.
References
- 1. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 2. Mephenytoin metabolism in vitro by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-450.com [p-450.com]
- 4. Comparison of (S)-mephenytoin and proguanil oxidation in vitro: contribution of several CYP isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic role of cytochrome P4502B6 in the N-demethylation of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Mephenytoin and its Metabolites using Mephenytoin-¹³C,d₃ by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mephenytoin (B154092) is an anticonvulsant medication that is primarily metabolized in the liver by cytochrome P450 enzymes. The two main metabolic pathways are 4'-hydroxylation to 4'-hydroxymephenytoin, predominantly catalyzed by CYP2C19, and N-demethylation to nirvanol (B14652) (5-ethyl-5-phenylhydantoin), which is mainly catalyzed by CYP2B6.[1] The activity of these enzymes can vary significantly among individuals, impacting the drug's efficacy and potential for adverse effects. Therefore, accurate and robust quantitative analysis of mephenytoin and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and phenotyping of CYP2C19 and CYP2B6 activity.[2]
This application note provides a detailed protocol for the simultaneous quantification of mephenytoin, 4'-hydroxymephenytoin, and nirvanol in human plasma or urine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Mephenytoin-¹³C,d₃, ensures high accuracy and precision by correcting for variability during sample preparation and analysis.
Metabolic Pathway of Mephenytoin
Mephenytoin undergoes two primary metabolic transformations in the body, as illustrated in the signaling pathway diagram below. The major pathway involves the hydroxylation of the phenyl group at the 4' position to form 4'-hydroxymephenytoin, a reaction primarily mediated by the CYP2C19 enzyme. A secondary pathway is the N-demethylation of mephenytoin to produce nirvanol, which is catalyzed by the CYP2B6 enzyme.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of the described LC-MS/MS method for the analysis of mephenytoin and its metabolites in human urine.[3]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% of Nominal) |
| Mephenytoin | 15 - 10,000 | 30 | 0.8 - 10.5 | < 15 | 98 - 114 |
| 4'-Hydroxymephenytoin | 15 - 10,000 | 20 | 0.8 - 10.5 | < 14 | 98 - 114 |
| Nirvanol | 15 - 10,000 | 30 | 0.8 - 10.5 | < 15 | 98 - 114 |
Experimental Protocols
This section details the experimental procedures for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Mephenytoin, 4'-hydroxymephenytoin, and nirvanol reference standards
-
Mephenytoin-¹³C,d₃ (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma/urine samples
-
Solid Phase Extraction (SPE) cartridges
Sample Preparation (Solid Phase Extraction - SPE)
A solid-phase extraction method is employed to clean up and concentrate the analytes from the biological matrix.[3]
-
Sample Pre-treatment: To 100 µL of plasma or urine, add 20 µL of the internal standard working solution (Mephenytoin-¹³C,d₃ in 50% methanol).
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC) Conditions
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid and 2 mM ammonium acetate in 95:5 water:methanol[3]
-
Mobile Phase B: 0.1% formic acid and 2 mM ammonium acetate in methanol[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode[3]
-
Capillary Voltage: 3.2 kV[3]
-
Source Temperature: 130°C[3]
-
Desolvation Temperature: 300°C[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mephenytoin | 219.1 | 134.1 |
| 4'-Hydroxymephenytoin | 235.1 | 150.1 |
| Nirvanol | 205.1 | 134.1 |
| Mephenytoin-¹³C,d₃ (IS) | 223.1 | 137.1 |
Data Analysis and Quantification
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analytes in the samples is then determined from the calibration curve using the measured peak area ratios.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol, from sample collection to data analysis.
References
- 1. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Determination of Mephenytoin Enantiomeric Ratios Using Mephenytoin-13C,d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the determination of the enantiomeric ratio of Mephenytoin (B154092) in biological matrices. The protocol employs a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilizing stable isotope-labeled Mephenytoin-13C,d3 as an internal standard for accurate and precise quantification of S-Mephenytoin and R-Mephenytoin. This methodology is critical for pharmacokinetic, pharmacodynamic, and toxicological studies where the stereospecific metabolism and activity of Mephenytoin are of interest.
Introduction
Mephenytoin, an anticonvulsant drug, is a chiral compound existing as two enantiomers, (S)-Mephenytoin and (R)-Mephenytoin. The enantiomers exhibit stereoselective metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP2B6. (S)-Mephenytoin is preferentially hydroxylated by CYP2C19, and its clearance is a well-established probe for CYP2C19 activity. Therefore, the accurate determination of the enantiomeric ratio (S/R ratio) is crucial for phenotyping individuals as extensive or poor metabolizers, which has significant implications for personalized medicine and drug development. The use of a stable isotope-labeled internal standard, this compound, which co-elutes with the analytes, compensates for matrix effects and variations in instrument response, ensuring high accuracy and precision.[1][2]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing to determine the enantiomeric ratio of Mephenytoin.
Materials and Reagents
-
Standards: (S)-Mephenytoin, (R)-Mephenytoin, and this compound (Internal Standard, IS)
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and water (LC-MS grade)
-
Additives: Formic acid (FA) or ammonium (B1175870) acetate
-
Biological Matrix: Human plasma or urine
-
Protein Precipitation Agent: Acetonitrile or Methanol
-
Solid Phase Extraction (SPE) Cartridges (Optional): As needed for sample cleanup.
Sample Preparation
A protein precipitation method is generally sufficient for plasma samples. For urine samples, a dilution step is often adequate.[1][2]
Protocol for Plasma Samples:
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol for Urine Samples:
-
To 50 µL of urine sample, add 20 µL of this compound internal standard working solution.
-
Add 430 µL of the initial mobile phase to dilute the sample.
-
Vortex the mixture for 30 seconds.
-
Inject a portion of the diluted sample into the LC-MS/MS system.[1]
Liquid Chromatography Method
A chiral stationary phase is required for the separation of Mephenytoin enantiomers. An alpha-1-acid glycoprotein (B1211001) (AGP) column is commonly used for this purpose.[1][2]
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Chiral AGP column (e.g., 150 mm x 4.0 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient, e.g., 10-20% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Mass Spectrometry Method
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (S)-Mephenytoin | 219.1 | 118.1 | 25 |
| (R)-Mephenytoin | 219.1 | 118.1 | 25 |
| This compound (IS) | 223.1 | 121.1 | 25 |
Note: The specific m/z values and collision energies may require optimization on the instrument used.
Data Presentation
The following tables summarize the expected chromatographic performance and validation parameters for the method.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| (S)-Mephenytoin | ~ 6.5 |
| (R)-Mephenytoin | ~ 8.0 |
| This compound (IS) | ~ 6.5 and 8.0 (co-elutes with both enantiomers) |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL for each enantiomer |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL in plasma for each enantiomer[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Compensated by the internal standard |
Visualizations
Caption: Experimental workflow for determining Mephenytoin enantiomeric ratios.
Caption: Logical relationship of compounds and analytical outputs.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate means of determining the enantiomeric ratio of Mephenytoin in biological samples. This protocol is suitable for high-throughput analysis in clinical and research settings, facilitating a deeper understanding of the stereoselective pharmacokinetics of Mephenytoin and its implications for drug metabolism and patient care. The use of a stable isotope-labeled internal standard is paramount for mitigating analytical variability and ensuring data of the highest quality.
References
Application Notes and Protocols for Mephenytoin-13C,d3 in Therapeutic Drug Monitoring (TDM) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenytoin (B154092), an anticonvulsant drug, is utilized in the management of refractory partial epilepsy.[1][2] Effective therapeutic drug monitoring (TDM) of mephenytoin is crucial due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability. The use of a stable isotope-labeled internal standard, such as Mephenytoin-13C,d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.
These application notes provide a comprehensive guide for the utilization of this compound in TDM research, detailing experimental protocols and presenting expected quantitative data.
Quantitative Data Summary
The following tables summarize the typical quantitative parameters for an LC-MS/MS method for mephenytoin analysis using this compound as an internal standard. These values are based on established methods for antiepileptic drug monitoring and serve as a benchmark for method validation.[3][4][5]
Table 1: LC-MS/MS Method Parameters for Mephenytoin Analysis
| Parameter | Recommended Value |
| Liquid Chromatography | |
| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol (B129727)/Acetonitrile (B52724) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Mephenytoin Transition (m/z) | Precursor Ion > Product Ion (To be optimized) |
| This compound Transition (m/z) | Precursor Ion > Product Ion (To be optimized) |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Bias) at LLOQ | Within ±20% |
| Accuracy (% Bias) at other concentrations | Within ±15% |
| Precision (% CV) at LLOQ | ≤ 20% |
| Precision (% CV) at other concentrations | ≤ 15% |
| Recovery | Consistent and reproducible |
Table 3: Example Calibration Curve for Mephenytoin in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Example) |
| 10 (LLOQ) | 0.052 |
| 25 | 0.128 |
| 50 | 0.255 |
| 100 | 0.510 |
| 250 | 1.275 |
| 500 | 2.550 |
| 1000 | 5.100 |
Table 4: Precision and Accuracy Data for Mephenytoin Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 10 | ≤ 10 | ± 10 | ≤ 15 | ± 15 |
| Low QC | 30 | ≤ 8 | ± 8 | ≤ 10 | ± 10 |
| Mid QC | 300 | ≤ 5 | ± 5 | ≤ 8 | ± 8 |
| High QC | 800 | ≤ 5 | ± 5 | ≤ 8 | ± 8 |
Experimental Protocols
Preparation of Stock Solutions and Standards
-
Mephenytoin Stock Solution (1 mg/mL): Accurately weigh and dissolve mephenytoin in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the mephenytoin stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution in methanol to the desired final concentration (e.g., 100 ng/mL).
Sample Preparation from Human Plasma
This protocol utilizes protein precipitation, a common and effective method for sample cleanup in TDM.[6][7]
-
Aliquoting: Pipette 100 µL of patient plasma, calibration standard, or QC sample into a microcentrifuge tube.
-
Internal Standard Addition: Add 200 µL of the internal standard working solution (containing this compound) to each tube.
-
Protein Precipitation: Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following is a general LC-MS/MS method that should be optimized for your specific instrumentation.
-
LC Separation:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: Employ a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B). A typical gradient might start at 10% B, ramp to 90% B, hold, and then re-equilibrate.
-
Flow Rate: Maintain a constant flow rate between 0.2 and 0.5 mL/min.
-
Column Temperature: Keep the column at a constant temperature, typically 40°C.
-
-
MS/MS Detection:
-
Ionization: Use positive electrospray ionization (ESI+).
-
MRM Transitions: Optimize the precursor and product ions for both mephenytoin and this compound by direct infusion. The mass difference between the analyte and the internal standard will correspond to the isotopic labeling (e.g., +4 Da for 13C and d3).
-
Collision Energy and Other Parameters: Optimize collision energy, declustering potential, and other source parameters to maximize signal intensity for each transition.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both mephenytoin and this compound using the instrument's data analysis software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of mephenytoin to this compound against the nominal concentration of the calibration standards. A linear regression with 1/x or 1/x² weighting is typically used.
-
Quantification: Determine the concentration of mephenytoin in patient samples and QCs by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Metabolism
Mephenytoin is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C19 and to a lesser extent, CYP2B6.[2][8] The major metabolic pathways are N-demethylation to nirvanol (B14652) (5-ethyl-5-phenylhydantoin) and aromatic hydroxylation to 4'-hydroxymephenytoin.[3] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual differences in mephenytoin metabolism, affecting drug clearance and exposure.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust and reliable method for the quantification of mephenytoin in biological matrices. The protocols and data presented in these application notes serve as a comprehensive resource for researchers and clinicians to develop and validate their own assays for TDM of mephenytoin, ultimately contributing to improved patient care and safety in the treatment of epilepsy.
References
- 1. Therapeutic Drug Monitoring of Phenytoin by Simple, Rapid, Accurate, Highly Sensitive and Novel Method and Its Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
Troubleshooting & Optimization
Addressing isotopic cross-talk between Mephenytoin and Mephenytoin-13C,d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the issue of isotopic cross-talk between Mephenytoin (B154092) and its stable isotope-labeled internal standard (SIL-IS), Mephenytoin-13C,d3, during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of LC-MS/MS analysis of Mephenytoin?
A1: Isotopic cross-talk, also known as isotopic interference, occurs when the mass spectral signal of the analyte (Mephenytoin) overlaps with the signal of its SIL-IS (this compound), or vice versa. This happens because naturally occurring heavy isotopes (primarily ¹³C) in the unlabeled Mephenytoin molecule can result in a small proportion of Mephenytoin molecules having a mass-to-charge ratio (m/z) that is identical to or very close to that of the SIL-IS. This can lead to inaccuracies in quantification, particularly at the upper and lower limits of quantification (ULOQ and LLOQ).
Q2: Why is this compound used as an internal standard?
A2: this compound is considered an ideal internal standard for the quantification of Mephenytoin. Since it has the same chemical structure as Mephenytoin, it co-elutes chromatographically and exhibits similar ionization efficiency and extraction recovery.[1] The mass difference due to the incorporated stable isotopes allows for its differentiation from the unlabeled analyte by the mass spectrometer. This helps to correct for variability during sample preparation and analysis.[2][3]
Q3: What are the primary causes of isotopic cross-talk between Mephenytoin and this compound?
A3: The primary causes are:
-
Natural Isotope Abundance: Carbon has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%.[4][5] For a molecule like Mephenytoin (C₁₂H₁₄N₂O₂), there is a statistical probability that some molecules will contain one or more ¹³C atoms, leading to M+1, M+2, etc., isotopic peaks.[4][6][7] The M+4 peak of Mephenytoin could potentially interfere with the signal of this compound.
-
Isotopic Purity of the Internal Standard: The this compound standard may contain a small percentage of unlabeled Mephenytoin as an impurity.
Q4: How can I determine if my Mephenytoin assay is affected by isotopic cross-talk?
A4: You can assess the potential for isotopic cross-talk by performing the experiments outlined in the Troubleshooting Guides below. Key indicators include:
-
A non-zero response for the internal standard channel when analyzing a high concentration of the analyte in the absence of the internal standard.
-
A non-zero response for the analyte channel when analyzing the internal standard in the absence of the analyte.
-
Non-linear calibration curves, especially at the high and low ends.[8]
-
Inaccurate quantification of quality control (QC) samples.
Troubleshooting Guides
Guide 1: Experimental Assessment of Isotopic Cross-Talk
This guide provides a detailed methodology to experimentally determine the extent of isotopic cross-talk between Mephenytoin and this compound.
Objective: To quantify the percentage contribution of Mephenytoin to the this compound signal and vice versa.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a high-concentration stock solution of Mephenytoin in a suitable solvent (e.g., methanol).
-
Prepare a working solution of this compound at the concentration used in your analytical method.
-
Prepare blank matrix (e.g., plasma, urine) samples.
-
-
Sample Sets:
-
Set A (Analyte to IS): Spike the blank matrix with the high-concentration Mephenytoin solution to achieve a concentration equivalent to the ULOQ of your assay. Do not add this compound.
-
Set B (IS to Analyte): Spike the blank matrix with the this compound working solution. Do not add Mephenytoin.
-
Set C (Blank): Analyze the blank matrix without adding either the analyte or the IS.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using your established LC-MS/MS method.
-
Monitor the multiple reaction monitoring (MRM) transitions for both Mephenytoin and this compound in all runs.
-
-
Data Analysis:
-
In Set A: Measure the peak area of any signal detected in the MRM channel for this compound. This represents the cross-talk from Mephenytoin to the internal standard.
-
In Set B: Measure the peak area of any signal detected in the MRM channel for Mephenytoin. This represents the contribution from any unlabeled Mephenytoin present in the internal standard.
-
In Set C: Confirm that there are no significant peaks in either the analyte or IS channels.
-
Data Presentation:
| Sample Set | Analyte Added | IS Added | MRM Channel Monitored | Observed Peak Area | % Cross-Talk Calculation |
| Set A | Mephenytoin (ULOQ) | No | This compound | AreaIS_from_Analyte | (AreaIS_from_Analyte / AreaIS_in_Set_B) x 100 |
| Set B | No | This compound | Mephenytoin | AreaAnalyte_from_IS | (AreaAnalyte_from_IS / AreaAnalyte_in_ULOQ_Std) x 100 |
| Set C | No | No | Both | < LLOQ | N/A |
Note: Area_IS_in_Set_B is the peak area of the IS in Set B, and Area_Analyte_in_ULOQ_Std is the peak area of the analyte in a standard sample at the ULOQ concentration.
Guide 2: Chromatographic and Mass Spectrometric Optimization
If significant cross-talk is observed, the following steps can be taken to mitigate its effects.
Objective: To minimize isotopic cross-talk through optimization of LC-MS/MS parameters.
Methodology:
-
Chromatographic Separation:
-
Ensure that Mephenytoin and this compound are perfectly co-eluting. While deuterium-labeled standards can sometimes show slight retention time shifts, ¹³C-labeled standards are less prone to this. Verify co-elution to ensure that matrix effects are compensated for equally for both the analyte and the IS.[3]
-
Optimize the chromatographic gradient to ensure baseline separation from any interfering matrix components.
-
-
Mass Spectrometric Resolution:
-
If your mass spectrometer has sufficient resolution, you may be able to resolve the isotopic peak of Mephenytoin from the monoisotopic peak of this compound. This is often not feasible on standard triple quadrupole instruments.
-
-
MRM Transition Selection:
-
Select MRM transitions that are specific and have low background noise. While precursor ions are fixed by the nature of the analyte and IS, it may be possible to select product ions that minimize any potential overlap.
-
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mephenytoin | 219.1 | 134.1 |
| This compound | 223.1 | 137.1 |
Note: These are example transitions and should be optimized for your specific instrument.
Guide 3: Mathematical Correction of Isotopic Cross-Talk
If experimental optimization is insufficient to eliminate cross-talk, a mathematical correction can be applied to the data.
Objective: To correct the measured peak areas for the contribution from isotopic interference.
Methodology:
-
Determine Correction Factors:
-
Using the data from the experiment in Guide 1 , calculate the correction factors for the contribution of the analyte to the IS and the IS to the analyte.
-
-
Apply Correction Equations:
-
The corrected peak areas can be calculated using the following equations:
Corrected Analyte Area = Observed Analyte Area - (Observed IS Area * CF_IS_to_Analyte) Corrected IS Area = Observed IS Area - (Observed Analyte Area * CF_Analyte_to_IS)
Where:
-
CF_IS_to_Analyte is the correction factor for the contribution of the IS to the analyte signal.
-
CF_Analyte_to_IS is the correction factor for the contribution of the analyte to the IS signal.
-
-
Data Processing:
-
Incorporate these correction equations into your data processing workflow to automatically calculate the corrected peak area ratios for your calibration standards, QCs, and unknown samples.
-
Visualizations
Caption: Workflow for addressing isotopic cross-talk.
Caption: Isotopic contribution leading to cross-talk.
References
- 1. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. forensicrti.org [forensicrti.org]
Improving peak shape and resolution for Mephenytoin-13C,d3
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Mephenytoin-13C,d3, focusing on improving peak shape and resolution.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of this compound.
Q1: I am observing significant peak tailing for my this compound peak. What are the potential causes and how can I resolve this?
A1: Peak tailing for this compound is a common issue that can often be attributed to several factors, primarily secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.
-
Solution: Lowering the mobile phase pH can suppress the ionization of silanol groups, thereby reducing these secondary interactions. It is often recommended to adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[1] For basic compounds, using a highly deactivated, end-capped column can also significantly improve peak symmetry by minimizing the number of accessible silanol groups.[1]
-
-
Mobile Phase pH: The pH of the mobile phase plays a crucial role in the retention and peak shape of ionizable compounds like Mephenytoin (B154092).
-
Mass Overload: Injecting an excessive amount of the analyte can saturate the stationary phase, leading to peak tailing.[1]
-
Solution: Try reducing the injection volume or diluting the sample to see if the peak shape improves.[1]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can lead to poor peak shapes.
Q2: My this compound peak is showing fronting. What could be the cause?
A2: Peak fronting, where the leading edge of the peak is less steep than the trailing edge, is often a sign of column overload or an inappropriate sample solvent.
-
Column Overload: Injecting too high a concentration or a large volume of the sample can lead to peak fronting.[1]
-
Solution: Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.[1]
-
-
Inappropriate Sample Solvent: If the sample solvent is stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a distorted peak shape.[5] This is particularly noticeable in UHPLC systems where tubing volumes are smaller.[6]
-
Solution: Ideally, the sample should be dissolved in the mobile phase. If a different solvent must be used, it should be weaker than the mobile phase. If using a stronger solvent is unavoidable, consider reducing the injection volume.[5] The co-injection of a weaker solvent can also help mitigate this effect.[6]
-
Q3: I am struggling to achieve baseline resolution between this compound and a co-eluting peak. What steps can I take to improve resolution?
A3: Improving resolution involves increasing the separation between two peaks or decreasing their width. Several parameters can be adjusted to achieve this.
-
Optimize Mobile Phase Composition: Changing the organic modifier in the mobile phase (e.g., switching from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter the selectivity of the separation.[7] Adjusting the percentage of the organic modifier can also impact retention and resolution.[7]
-
Adjusting the Flow Rate: In most cases, lowering the flow rate can lead to narrower peaks and improved resolution, although this will increase the analysis time.[8]
-
Column Selection:
-
Particle Size: Using a column with smaller particles generally results in higher efficiency and sharper peaks, which can improve resolution.[7][8]
-
Column Length: A longer column provides more theoretical plates, leading to better separation, but at the cost of longer run times and higher backpressure.[7][8]
-
Stationary Phase Chemistry: If changes in the mobile phase are not effective, switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a chiral column if separating enantiomers) can provide the necessary change in selectivity.[7] For chiral separations of mephenytoin, a chiral alpha(1)-acid glycoprotein (B1211001) (AGP) column has been used successfully.[9]
-
-
Column Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence both retention and selectivity.[8] Lowering the temperature often increases retention and can improve resolution, while higher temperatures can lead to faster analyses but may decrease resolution.[8]
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for an HPLC method for this compound analysis?
A4: A good starting point for a reversed-phase HPLC method for Mephenytoin and its analogs would be a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous phase.[10][11] For example, a mobile phase of 50:50 (v/v) methanol:phosphate buffer (pH 5.0) has been used for the analysis of phenytoin (B1677684).[12] The detection wavelength is typically set around 235 nm.[10]
Q5: How does the use of an isotopically labeled internal standard like this compound affect the chromatography?
A5: this compound is an ideal internal standard for the quantification of Mephenytoin by mass spectrometry because it has nearly identical chemical and physical properties to the unlabeled analyte.[13] This means it will have very similar chromatographic behavior, co-eluting with the unlabeled Mephenytoin. The mass spectrometer can then differentiate between the two based on their different masses.
Q6: Are there any specific considerations for the chiral separation of Mephenytoin enantiomers?
A6: Yes, the separation of Mephenytoin enantiomers requires a chiral stationary phase or a chiral mobile phase additive. A chiral alpha(1)-acid glycoprotein (AGP) column has been shown to be effective for the enantiospecific separation of Mephenytoin and its metabolites.[9] Another approach involves using β-cyclodextrin as a chiral mobile phase additive with a standard reversed-phase column like a LiChrosorb RP-18.[14]
Quantitative Data Summary
Table 1: Example HPLC Method Parameters for Phenytoin Analysis
| Parameter | Condition | Reference |
| Column | C8 inertstil (4.6 x 250 mm, 5 µm) | [10] |
| Mobile Phase | Water:Methanol:Acetonitrile (500:400:100, v/v/v) | [10] |
| Flow Rate | 2 cm³/min | [10] |
| Detection Wavelength | 235 nm | [10] |
| Column Temperature | 40°C | [10] |
| Retention Time | 4.8 min | [10] |
Table 2: Alternative HPLC Method for Phenytoin in Human Plasma
| Parameter | Condition | Reference |
| Column | Phenomenex Kinetex C18 (250 x 4.6 mm) | [11] |
| Mobile Phase | 60:40 (v/v) Methanol:0.05 M KH₂PO₄ buffer (pH 2.8) | [11] |
| Flow Rate | 0.7 mL/min | [11] |
| Detection Wavelength | 250 nm | [11] |
| Column Temperature | 25°C | [11] |
| Retention Time | 7.4 min | [11] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Phenytoin
This protocol is based on a validated method for the determination of phenytoin in tablet dosage form.[10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C8 inertstil (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation: Mix 500 cm³ of water, 400 cm³ of absolute methanol, and 100 cm³ of acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 2 cm³/min
-
Detection Wavelength: 235 nm
-
Column Temperature: 40°C
-
-
Sample Preparation: Prepare a standard solution of this compound in the mobile phase.
-
Injection: Inject an appropriate volume of the sample onto the column.
-
Data Acquisition: Record the chromatogram and determine the retention time and peak shape of this compound.
Protocol 2: Enantiospecific LC-MS/MS Method for Mephenytoin and its Metabolites
This protocol is adapted from a method for the enantiospecific quantitation of mephenytoin and its metabolites in plasma.[9]
-
Instrumentation: LC-MS/MS system with an electrospray ionization source.
-
Column: Chiral alpha(1)-acid glycoprotein (AGP) column.
-
Mobile Phase Preparation: Prepare the mobile phase as optimized for the specific AGP column, which may consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Chromatographic Conditions:
-
Flow Rate: As recommended for the column.
-
Column Temperature: Controlled, typically around 25-40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode may be optimized.
-
Detection: Selected Reaction Monitoring (SRM) for the specific mass transitions of this compound.
-
-
Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common preparation step.[9]
-
Injection and Analysis: Inject the prepared sample and acquire the data.
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of High Performance Liquid Chromatography Assay Method of Phenytoin in Tablet Dosage Form [repository.sustech.edu]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. researchgate.net [researchgate.net]
- 13. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Mephenytoin-13C,d3 stability issues in different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mephenytoin-13C,d3 under various storage conditions. The information is designed to assist users in ensuring the integrity of this internal standard throughout their experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound, providing systematic approaches to identify and resolve potential problems.
Issue 1: Inconsistent or Drifting Internal Standard Response in LC-MS/MS Analysis
Question: We are observing a gradual decrease or inconsistent signal intensity for this compound across our analytical batch. What are the potential causes and how can we troubleshoot this?
Answer:
Inconsistent internal standard (IS) response can significantly impact the accuracy and precision of your quantitative bioanalytical method. The issue can stem from the stability of the IS in the stock solution, in the biological matrix under various storage conditions, or during the analytical process itself. A systematic investigation is crucial to pinpoint the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard signal.
Detailed Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of this compound.
-
Compare the mass spectrometry response of the newly prepared solution with the one currently in use. A significant difference may indicate degradation of the original stock.
-
Review the storage conditions of the stock solution. It should be stored at ≤ -20°C in a tightly sealed container, protected from light.
-
-
Evaluate Sample Preparation Steps:
-
Ensure accurate and precise pipetting of the internal standard into all samples.
-
If using a liquid-liquid or solid-phase extraction, evaluate the consistency of the extraction recovery.
-
For methods involving solvent evaporation, ensure the step is carried out to completion for all samples.
-
Confirm that the reconstitution solvent fully dissolves the extracted residue.
-
-
Assess Stability in the Biological Matrix:
-
Bench-top stability: Evaluate if the IS is stable in the biological matrix at room temperature for the duration of the sample preparation process.
-
Freeze-thaw stability: Assess if repeated freezing and thawing cycles affect the integrity of the IS.
-
Long-term stability: Confirm the stability of the IS in the matrix at the intended long-term storage temperature (e.g., -80°C).
-
-
Check Instrument Performance:
-
A dirty ion source can lead to a gradual decrease in signal intensity.
-
Verify that the correct mass transition and other MS parameters are being used.
-
Ensure the liquid chromatography conditions are stable and reproducible.
-
Issue 2: Appearance of Unexpected Peaks in the Internal Standard's Chromatogram
Question: We are observing additional peaks at or near the retention time of this compound. What could be the source of these peaks?
Answer:
The appearance of unexpected peaks can indicate degradation of the internal standard or the presence of impurities.
Potential Causes and Solutions:
-
Degradation Products: Mephenytoin, as a hydantoin (B18101) derivative, can be susceptible to hydrolysis of the hydantoin ring, particularly under strong acidic or basic conditions. Forced degradation studies on similar compounds like phenytoin (B1677684) have shown degradation under such conditions.
-
Troubleshooting: Review the pH of all solutions used in the sample preparation. Avoid prolonged exposure to harsh pH conditions. Analyze a sample of the IS that has been intentionally subjected to acidic and basic conditions to see if the degradation products match the unexpected peaks.
-
-
Isotopic Impurities: The this compound may contain a small percentage of the unlabeled Mephenytoin or other isotopic variants.
-
Troubleshooting: Consult the Certificate of Analysis (CoA) for the isotopic purity of the standard. If necessary, a higher purity standard may be required.
-
-
Contamination: The unexpected peaks could be due to contamination from the sample collection tubes, solvents, or other reagents.
-
Troubleshooting: Analyze blank matrix and solvent blanks to identify the source of contamination.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at or below -20°C in a tightly sealed, light-resistant container. Under these conditions, the compound is expected to be stable for an extended period, often years. Always refer to the manufacturer's Certificate of Analysis for specific recommendations.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a high-purity organic solvent such as methanol (B129727) or acetonitrile. It is recommended to store stock solutions at or below -20°C in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation. The stability of the stock solution under these conditions should be experimentally verified.
Q3: What is the expected stability of this compound in processed biological samples (e.g., in the autosampler)?
A3: The stability of this compound in processed samples (post-extraction and reconstitution) should be evaluated as part of the bioanalytical method validation. This is often referred to as "autosampler stability" or "post-preparative stability." The stability will depend on the final composition of the reconstituted sample and the temperature of the autosampler. It is crucial to demonstrate that the internal standard is stable for the entire duration of the analytical run.
Q4: Can this compound undergo degradation during sample processing?
A4: While stable isotope-labeled internal standards are generally robust, degradation can occur under harsh conditions. Mephenytoin contains a hydantoin ring that can be susceptible to hydrolysis under strong acidic or basic conditions. It is also important to consider potential photostability issues if samples are exposed to light for extended periods.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key stability experiments. The acceptance criterion for stability is typically that the mean concentration of the stored samples is within ±15% of the mean concentration of freshly prepared samples.
Protocol 1: Stock Solution Stability
Objective: To determine the stability of this compound in a stock solution under specified storage conditions.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration.
-
Divide the stock solution into multiple aliquots in amber vials and store at the desired temperature (e.g., -20°C).
-
At each time point (e.g., 0, 1, 3, 6 months), retrieve an aliquot of the stored stock solution.
-
Prepare a fresh stock solution of this compound on the day of analysis.
-
Prepare a series of dilutions from both the stored and fresh stock solutions.
-
Analyze these solutions by LC-MS/MS and compare the instrument response.
Data Presentation:
| Storage Duration | Storage Temperature (°C) | Mean Response (Stored) | Mean Response (Fresh) | % Difference |
| 1 Month | -20 | Data | Data | Data |
| 3 Months | -20 | Data | Data | Data |
| 6 Months | -20 | Data | Data | Data |
Protocol 2: Freeze-Thaw Stability in Human Plasma
Objective: To assess the stability of this compound in human plasma after repeated freeze-thaw cycles.
Methodology:
-
Spike a pool of human plasma with this compound at low and high concentrations.
-
Aliquot the spiked plasma into multiple tubes.
-
Subject one set of aliquots to the desired number of freeze-thaw cycles (e.g., 3 cycles). A freeze-thaw cycle consists of freezing the samples at -80°C for at least 12 hours followed by thawing unassisted at room temperature.
-
Analyze the freeze-thaw samples alongside freshly spiked plasma samples (time zero).
Data Presentation:
| Concentration Level | Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | % Nominal |
| Low QC | 0 (Fresh) | Data | 100 |
| Low QC | 3 | Data | Data |
| High QC | 0 (Fresh) | Data | 100 |
| High QC | 3 | Data | Data |
Protocol 3: Long-Term Stability in Human Plasma
Objective: To evaluate the long-term stability of this compound in human plasma at a specified storage temperature.
Methodology:
-
Prepare a large batch of quality control (QC) samples by spiking human plasma with this compound at low and high concentrations.
-
Store these QC samples at the intended long-term storage temperature (e.g., -80°C).
-
At each stability time point (e.g., 1, 3, 6, 12 months), retrieve a set of stored QC samples.
-
Analyze the stored QC samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.
Data Presentation:
| Storage Duration | Storage Temperature (°C) | Concentration Level | Mean Measured Concentration (ng/mL) | % of Nominal |
| 1 Month | -80 | Low QC | Data | Data |
| 1 Month | -80 | High QC | Data | Data |
| 3 Months | -80 | Low QC | Data | Data |
| 3 Months | -80 | High QC | Data | Data |
| 6 Months | -80 | Low QC | Data | Data |
| 6 Months | -80 | High QC | Data | Data |
| 12 Months | -80 | Low QC | Data | Data |
| 12 Months | -80 | High QC | Data | Data |
Protocol 4: Forced Degradation (Stress Testing)
Objective: To investigate the potential degradation pathways of this compound under harsh conditions.
Methodology:
Caption: Workflow for forced degradation studies of this compound.
-
Acid Hydrolysis: Incubate the IS solution with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate the IS solution with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the IS solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Photolytic Degradation: Expose the IS solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Thermal Degradation: Expose the solid IS or a solution to high temperature (e.g., 80°C).
-
Analyze all stressed samples by LC-MS/MS to assess the percentage of degradation and identify any major degradation products.
Data Presentation:
| Stress Condition | Duration | Temperature | % Degradation | Observations/Degradation Products |
| 0.1 M HCl | 24 h | 60°C | Data | Data |
| 0.1 M NaOH | 24 h | 60°C | Data | Data |
| 3% H₂O₂ | 24 h | Room Temp | Data | Data |
| Photolytic | As per ICH Q1B | Room Temp | Data | Data |
| Thermal | 48 h | 80°C | Data | Data |
By following these troubleshooting guides, FAQs, and experimental protocols, researchers can ensure the reliability of this compound as an internal standard in their bioanalytical assays.
Navigating Lot-to-Lot Variability of Mephenytoin-13C,d3: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Mephenytoin-13C,d3 as an internal standard, ensuring consistent analytical performance across different lots is paramount for data integrity. Lot-to-lot variability can introduce significant errors in quantification, leading to inaccurate pharmacokinetic and metabolic profiles. This technical support center provides a comprehensive resource for troubleshooting and addressing potential issues arising from the variability of this compound internal standard lots in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Mephenytoin, an anticonvulsant drug. It is used as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). As a SIL internal standard, its chemical and physical properties are nearly identical to the unlabeled analyte (Mephenytoin), allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix effects during analysis. Mephenytoin is also a known substrate for the cytochrome P450 enzymes CYP2C19 and CYP2B6, making its labeled counterpart a valuable tool in drug metabolism studies.[1]
Q2: What are the potential sources of lot-to-lot variability in this compound?
Several factors can contribute to variability between different lots of this compound:
-
Isotopic Purity: The percentage of the labeled compound versus any residual unlabeled Mephenytoin (d0) can differ between synthesis batches.[2]
-
Chemical Purity: The presence of impurities from the synthesis process can vary from lot to lot.
-
Concentration Accuracy: Minor inaccuracies in the stated concentration of the supplied standard solution can lead to systematic errors.
-
Storage and Handling: Improper storage conditions or repeated freeze-thaw cycles can lead to degradation of the internal standard over time.
Q3: What are the initial signs that suggest lot-to-lot variability of my this compound internal standard?
Key indicators of potential lot-to-lot variability include:
-
A sudden shift in the internal standard response (peak area or height) between analytical batches.
-
An increase in the variability of the internal standard response across a single batch.
-
A noticeable change in the analyte-to-internal standard response ratio for quality control (QC) samples.
-
Failure to meet acceptance criteria for calibration curves or QC samples.
Troubleshooting Guides
Issue 1: Sudden Shift or Drift in Internal Standard Response
Question: The peak area of my this compound has significantly decreased/increased after switching to a new lot. What should I do?
| Potential Cause | Troubleshooting Step |
| Different Concentration in New Lot | Prepare a dilution of the new lot to the same theoretical concentration as the old lot and inject both. Compare the peak areas. |
| Degradation of Old Lot | If the response of the new lot is significantly higher, the old lot may have degraded over time. Prepare fresh dilutions from the old lot stock (if available and properly stored) to confirm. |
| Instrumental Drift | Re-inject a sample prepared with the old lot to rule out instrument performance as the cause of the shift. |
Issue 2: Increased Variability in Internal Standard Response
Question: I am observing a high coefficient of variation (%CV) for the this compound peak area within a single analytical run using a new lot. What could be the cause?
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Review the sample preparation workflow for any inconsistencies in pipetting, extraction, or reconstitution steps. |
| Matrix Effects | Evaluate matrix effects by comparing the internal standard response in extracted blank matrix versus a neat solution. Different lots may have varying susceptibility to matrix components. |
| Autosampler/Injector Issues | Perform an injection precision test by repeatedly injecting the same standard solution. |
Issue 3: Inaccurate Quantification of Quality Control Samples
Question: My QC samples are failing, and I suspect the new lot of this compound is the issue. How can I confirm this?
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration of New Lot | Prepare a new calibration curve using the new lot of internal standard. If the QC samples now pass, the stated concentration of the new lot may be inaccurate. |
| Presence of Unlabeled Analyte | Analyze a solution of the new this compound lot without any added analyte to check for the presence of unlabeled Mephenytoin (d0).[2] |
| Isotopic Contribution | If a significant d0 peak is present, it will contribute to the analyte signal, leading to overestimation, especially at the lower limit of quantification (LLOQ). |
Experimental Protocols
Protocol 1: Comparison of Old and New Lots of this compound
-
Preparation:
-
Prepare a stock solution of the old and new lots of this compound at the same concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol).
-
Prepare a working solution of each lot by diluting the stock solution to the concentration used in your assay.
-
-
Analysis:
-
Inject the working solutions of the old and new lots multiple times (n=5) onto the LC-MS/MS system.
-
-
Evaluation:
-
Compare the average peak areas and the %CV of the injections for both lots. A significant difference in peak area (>20%) may indicate a concentration discrepancy or degradation.
-
Protocol 2: Assessment of Isotopic Purity
-
Preparation:
-
Prepare a solution of the new this compound lot at a high concentration.
-
-
Analysis:
-
Acquire full scan mass spectra of the solution.
-
Perform selected ion monitoring (SIM) for the mass-to-charge ratio (m/z) of both the labeled internal standard and the unlabeled Mephenytoin.
-
-
Evaluation:
-
Examine the mass spectrum for the presence of a signal corresponding to the unlabeled analyte.
-
Calculate the percentage of the unlabeled analyte relative to the labeled internal standard. Refer to the Certificate of Analysis for the expected isotopic purity.
-
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting internal standard variability.
By systematically following these troubleshooting guides and experimental protocols, researchers can effectively investigate and mitigate issues arising from the lot-to-lot variability of this compound, ensuring the continued accuracy and reliability of their bioanalytical data.
References
Technical Support Center: Overcoming Ion Suppression with Mephenytoin-¹³C,d₃
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Mephenytoin-¹³C,d₃ as an internal standard to combat ion suppression and enhancement in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression/enhancement and why is it a concern?
A1: Ion suppression or enhancement, collectively known as the matrix effect, is the alteration of the ionization efficiency of a target analyte by co-eluting components from the sample matrix.[1] In liquid chromatography-mass spectrometry (LC-MS), compounds from the biological matrix (e.g., salts, lipids, proteins) can compete with the analyte of interest for ionization, leading to a decreased signal (ion suppression) or, less commonly, an increased signal (ion enhancement).[2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[4][5]
Q2: How does Mephenytoin-¹³C,d₃ help in overcoming ion suppression?
A2: Mephenytoin-¹³C,d₃ is a stable isotope-labeled (SIL) internal standard for Mephenytoin.[6] SIL internal standards are considered the gold standard for quantitative bioanalysis.[7] Because Mephenytoin-¹³C,d₃ has nearly identical chemical and physical properties to the unlabeled Mephenytoin, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved as the variability introduced by the matrix effect is normalized.[1]
Q3: Can I still get inaccurate results even when using Mephenytoin-¹³C,d₃?
A3: Yes, while highly effective, using a SIL internal standard does not guarantee complete elimination of inaccuracies. Potential issues include:
-
Chromatographic Separation: A slight difference in retention time between Mephenytoin and Mephenytoin-¹³C,d₃, sometimes due to the "isotope effect," can expose them to different matrix components, leading to differential ion suppression.[8]
-
High Concentration of Co-eluting Matrix Components: Extremely high concentrations of interfering compounds can disproportionately suppress the ionization of both the analyte and the internal standard.[8]
-
Internal Standard Concentration: An excessively high concentration of Mephenytoin-¹³C,d₃ can cause self-suppression and interfere with the analyte's ionization.[8]
-
Purity of the Internal Standard: The presence of unlabeled Mephenytoin as an impurity in the Mephenytoin-¹³C,d₃ standard can lead to artificially inflated analyte concentrations.
Troubleshooting Guides
Problem 1: Significant signal loss for both Mephenytoin and Mephenytoin-¹³C,d₃ in matrix samples compared to neat solutions.
-
Possible Cause: Severe ion suppression due to a high concentration of matrix components co-eluting with the analyte and internal standard.[9]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Transitioning from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix effects.[4]
-
Improve Chromatographic Separation: Modify the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to separate Mephenytoin from the ion-suppressing region of the chromatogram.[1] A post-column infusion experiment can help identify these regions.[8]
-
Sample Dilution: Diluting the sample can lower the concentration of matrix components and alleviate ion suppression. However, ensure the analyte concentration remains above the lower limit of quantification.[2][8]
-
Problem 2: Inconsistent Mephenytoin / Mephenytoin-¹³C,d₃ peak area ratios across different samples or batches.
-
Possible Cause: Variable matrix effects between samples, leading to differential ion suppression that is not fully compensated for by the internal standard.[9] This can also be caused by slight chromatographic separation of the analyte and the internal standard.[8]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that Mephenytoin and Mephenytoin-¹³C,d₃ are perfectly co-eluting. If a slight separation is observed, the chromatographic method needs to be re-optimized.[8]
-
Evaluate Matrix Variability: Prepare matrix-matched calibrators and quality control samples to normalize for the matrix effect across the analytical run.[8]
-
Assess Internal Standard Stability: In rare cases, the deuterium (B1214612) labels on the internal standard could be unstable, leading to variability.
-
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This experiment helps visualize the regions in the chromatogram where ion suppression or enhancement occurs.[10]
-
Setup: Infuse a standard solution of Mephenytoin at a constant low flow rate (e.g., 5-10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer inlet.
-
Baseline Acquisition: While infusing the Mephenytoin solution, inject a solvent blank to establish a stable baseline signal.
-
Matrix Injection: Inject a blank, extracted matrix sample (prepared using the same procedure as the study samples but without the analyte or internal standard).
-
Data Analysis: Monitor the Mephenytoin signal. Any deviation from the stable baseline indicates a matrix effect. A drop in the signal signifies ion suppression, while a rise indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol quantifies the extent of ion suppression or enhancement.[8]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Mephenytoin and Mephenytoin-¹³C,d₃ into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples. Spike Mephenytoin and Mephenytoin-¹³C,d₃ into the extracted matrix residue just before the final reconstitution step.
-
Set C (Pre-Extraction Spike): Spike Mephenytoin and Mephenytoin-¹³C,d₃ into the blank matrix before starting the extraction procedure.
-
-
Analysis: Analyze all three sets of samples.
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Presentation
Table 1: Example Matrix Effect and Recovery Data for Mephenytoin
| Parameter | Lot 1 | Lot 2 | Lot 3 | Mean | %CV |
| Matrix Effect (%) | 85.2 | 88.1 | 86.5 | 86.6 | 1.7 |
| Recovery (%) | 92.5 | 94.0 | 91.8 | 92.8 | 1.2 |
| Process Efficiency (%) | 78.8 | 82.8 | 79.4 | 80.3 | 2.6 |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low signal for analyte and IS | Severe ion suppression | Improve sample cleanup (SPE/LLE), optimize chromatography, dilute sample. |
| Inconsistent analyte/IS ratio | Differential ion suppression | Verify co-elution, use matrix-matched calibrators. |
| High variability in IS response | Inconsistent sample preparation | Review and optimize extraction procedure. |
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Experimental workflow for assessing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Impact of sample extraction method on Mephenytoin-13C,d3 recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of Mephenytoin-13C,d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Mephenytoin, an anticonvulsant drug. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to the unlabeled Mephenytoin, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variability in sample extraction recovery and matrix effects, thereby improving the accuracy and precision of the quantification of Mephenytoin.
Q2: I am observing low recovery of this compound. What are the potential causes?
Low recovery of your internal standard can be attributed to several factors throughout the analytical process. These may include:
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be ideal for this compound in your specific sample matrix.
-
Incorrect Solvent Choice: The polarity and pH of the solvents used in the extraction process are critical for efficient partitioning of the analyte.
-
Analyte Degradation: Mephenytoin can be susceptible to degradation under certain conditions, such as extreme pH or exposure to strong oxidizing agents.
-
Adsorption to Surfaces: At low concentrations, analytes can adsorb to the surfaces of plasticware or glassware.
-
Incomplete Elution (SPE): The elution solvent in Solid-Phase Extraction may not be strong enough to completely recover the analyte from the sorbent.
Q3: How can I troubleshoot and improve the recovery of this compound?
To improve recovery, a systematic approach is recommended. This can involve optimizing your current extraction method or evaluating alternative methods. Key parameters to consider for optimization include solvent type, pH, mixing time, and elution strength (for SPE). For persistent issues, it may be beneficial to switch to a different extraction technique.
Troubleshooting Guide
This guide addresses specific issues that can lead to poor recovery of this compound and offers potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery with Protein Precipitation (PPT) | Incomplete Protein Precipitation: Insufficient volume of precipitating solvent (e.g., acetonitrile (B52724), methanol) was added. | Ensure the ratio of organic solvent to sample is at least 3:1 (v/v) to achieve effective protein removal.[1] |
| Analyte Co-precipitation: The analyte may be trapped within the precipitated protein pellet. | After adding the precipitation solvent, vortex the sample thoroughly and allow it to incubate at a low temperature (e.g., -20°C) to enhance protein crashing and release of the analyte.[2] | |
| Low Recovery with Liquid-Liquid Extraction (LLE) | Incorrect Organic Solvent: The polarity of the extraction solvent is not optimal for Mephenytoin. | Test a range of solvents with varying polarities. For Mephenytoin, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) are often effective.[3] |
| Suboptimal pH of Aqueous Phase: The pH of the sample can affect the ionization state and partitioning of Mephenytoin. | Adjust the pH of the sample to suppress the ionization of Mephenytoin, thereby increasing its partitioning into the organic phase. A pH slightly above its pKa is generally recommended. | |
| Emulsion Formation: Vigorous mixing can lead to the formation of an emulsion layer between the aqueous and organic phases, trapping the analyte. | Use gentle but thorough mixing, such as inversion or rocking, instead of vigorous vortexing. Centrifugation can also help to break up emulsions.[4] | |
| Low Recovery with Solid-Phase Extraction (SPE) | Improper Sorbent Selection: The chosen SPE sorbent (e.g., C18, mixed-mode) may not have the appropriate retention mechanism for Mephenytoin. | Select a sorbent based on the physicochemical properties of Mephenytoin. A reversed-phase sorbent like C18 is a common starting point.[5] |
| Breakthrough during Sample Loading: The sample is loaded onto the SPE cartridge too quickly, or the sample solvent is too strong. | Decrease the flow rate during sample loading. If the sample is in a high-organic solvent, dilute it with an aqueous buffer before loading.[6] | |
| Incomplete Elution: The elution solvent is not strong enough to desorb Mephenytoin from the sorbent. | Increase the strength of the elution solvent by increasing the percentage of organic solvent or by using a different solvent with a higher elution strength.[7] | |
| Variable Recovery Across Samples | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the internal standard or samples. | Ensure all pipettes are properly calibrated and use a consistent technique for all dispensing steps.[6] |
| Matrix Effects: Endogenous components in the biological matrix can interfere with the extraction process. | Stable isotope-labeled internal standards like this compound are designed to compensate for matrix effects. However, significant variations may require further sample cleanup or dilution.[8] |
Comparison of Extraction Methods for this compound Recovery
The following table summarizes typical recovery rates for this compound using different extraction methods from human plasma. Please note that these are representative values and actual recovery may vary depending on the specific experimental conditions and matrix.
| Extraction Method | Principle | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Throughput |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent, and the analyte is recovered from the supernatant. | 85 - 95 | < 10 | High |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases (aqueous sample and organic solvent). | 90 - 105 | < 8 | Medium |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is then eluted. | 95 - 110 | < 5 | Low to Medium |
Experimental Protocols
Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing this compound.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the sample at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample in a glass tube, add the this compound internal standard.
-
Add 50 µL of a suitable buffer to adjust the pH (e.g., 0.1 M sodium carbonate buffer, pH 10).
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Cap the tube and mix by gentle inversion for 10 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: To 100 µL of plasma sample, add the this compound internal standard. Dilute the sample with 400 µL of 2% phosphoric acid in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Experimental Workflows
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-validation of Mephenytoin assays with different internal standards
For researchers, scientists, and drug development professionals, the accurate quantification of Mephenytoin is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic phenotyping of CYP2C19. A key element in achieving reliable data through liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the choice of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior during sample preparation and ionization, correcting for variability. This guide provides a cross-validation of Mephenytoin assays employing different internal standards, supported by experimental data from published studies.
The Role of the Internal Standard
The primary function of an internal standard in quantitative mass spectrometry is to compensate for variations that can occur at different stages of the analytical process, including sample extraction, injection volume, and ionization efficiency. The most effective internal standards are isotopically labeled versions of the analyte, as their physicochemical properties are nearly identical to the compound of interest. However, when a stable isotope-labeled standard is unavailable or cost-prohibitive, a structurally similar analog may be used.
Experimental Methodologies Overview
The data presented here is a synthesis from several validated bioanalytical methods for Mephenytoin and its metabolites. While specific parameters vary, the general workflows involve common steps in sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
Two primary methods for plasma and urine sample preparation are prevalent:
-
Protein Precipitation (PPT): This is a straightforward and rapid technique where a solvent like acetonitrile (B52724) is added to the sample to denature and precipitate proteins. The supernatant containing the analyte and IS is then typically injected directly or after evaporation and reconstitution.[1]
-
Solid-Phase Extraction (SPE): This method provides a cleaner sample by using a sorbent to retain the analyte and IS while interferences are washed away. This often results in lower matrix effects and improved sensitivity. Oasis HLB cartridges are commonly used for this purpose.[2]
For urine samples, a hydrolysis step using β-glucuronidase is often performed to measure conjugated metabolites.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: Reversed-phase chromatography, typically with a C18 column, is the standard for separating Mephenytoin and its metabolites from endogenous matrix components.[3] Gradient elution with mobile phases consisting of water and an organic solvent (methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) is used to achieve optimal separation.[2][4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is universally used for its high selectivity and sensitivity.[2][5] Ionization is commonly achieved using Electrospray Ionization (ESI), which can be operated in either positive or negative mode, depending on the specific analyte and desired sensitivity.[3]
Cross-Validation of Assay Performance with Different Internal Standards
This section compares the performance of Mephenytoin assays using two main types of internal standards: a stable isotope-labeled (deuterated) Mephenytoin and a structural analog, 4'-methoxymephenytoin.
Table 1: Assay Validation Parameters with Deuterated Internal Standards
Stable isotope-labeled internal standards, such as Mephenytoin-d3 or its hydroxylated metabolite analog, are considered the gold standard. Their co-elution and identical ionization behavior to the native analyte provide the most accurate correction for analytical variability.
| Parameter | Mephenytoin Assay 1 | 4'-hydroxymephenytoin Assay 1 | Mephenytoin Assay 2 |
| Internal Standard | (+/-) mephenytoin-2H3[3] | (±)-4-Hydroxy Mephenytoin-d3[2] | Not Specified Deuterated IS |
| Matrix | Human Plasma & Urine[3] | Human Hepatocyte Medium[2] | Rat Plasma & Brain[6] |
| Linearity Range | 0.5 - 2000 ng/mL (approx.) | 10 - 120 µg/mL | 7.81 - 250 ng/mL (Plasma) |
| LLOQ | 2 ng/mL (for hydroxymephenytoin)[3] | 10 µg/mL[2] | 7.81 ng/mL[6] |
| Intra-day Precision (%CV) | < 15% | < 14%[2] | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15%[2] | < 15% |
| Accuracy (% Deviation) | < 20% at LLOQ | 98 - 114%[2] | Within ±15% |
Table 2: Assay Validation Parameters with an Analog Internal Standard
When a deuterated standard is not used, a structurally similar compound can be an effective alternative. 4'-methoxymephenytoin serves this purpose, offering similar chromatographic and extraction characteristics.
| Parameter | Mephenytoin Assay | 4'-hydroxymephenytoin Assay | Nirvanol Assay |
| Internal Standard | 4'-methoxymephenytoin | 4'-methoxymephenytoin | 4'-methoxymephenytoin |
| Matrix | Human Urine | Human Urine | Human Urine |
| Linearity Range | 15 - 10,000 ng/mL | 15 - 10,000 ng/mL | 15 - 10,000 ng/mL |
| LLOQ | 30 ng/mL | 20 ng/mL | 30 ng/mL |
| Intra-day Precision (%CV) | 0.8 - 10.5% | 0.8 - 10.5% | 0.8 - 10.5% |
| Inter-day Precision (%CV) | 0.8 - 10.5% | 0.8 - 10.5% | 0.8 - 10.5% |
| Inaccuracy (%) | < 9.5% | < 9.5% | < 9.5% |
Comparative Analysis
Both deuterated and analog internal standards can be used to develop robust and reliable assays that meet regulatory guidelines for precision and accuracy.
-
Deuterated Internal Standards: These are fundamentally superior due to their near-identical chemical and physical properties to the analyte. This leads to better correction for matrix effects and variability in instrument response, which is especially crucial for achieving low limits of quantitation (LLOQ) and high precision.[2] The use of stable isotope-labeled internal standards is a hallmark of reference measurement procedures.[5]
-
Analog Internal Standards: The assay using 4'-methoxymephenytoin also demonstrates excellent performance with wide linear ranges and high precision and accuracy. This demonstrates that a well-chosen structural analog can be highly effective, particularly when its extraction recovery and ionization efficiency closely track that of the analyte. The primary potential drawback is the risk of differential matrix effects between the analyte and the IS, which must be thoroughly evaluated during validation.
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate a typical bioanalytical workflow and the logical relationship in selecting an internal standard.
Caption: General workflow for a Mephenytoin bioanalytical assay.
Caption: Decision logic for internal standard selection in Mephenytoin assays.
Conclusion
The cross-validation of data indicates that highly accurate and precise methods for Mephenytoin quantification can be developed using either stable isotope-labeled or structural analog internal standards. While deuterated standards are theoretically and practically superior for mitigating analytical variability, a carefully selected and thoroughly validated analog IS, such as 4'-methoxymephenytoin, can yield results that are well within the accepted criteria for bioanalytical method validation. The ultimate choice may depend on factors such as the availability of the standard, cost, and the specific requirements of the study, such as the need for extremely low detection limits. In all cases, rigorous validation is paramount to ensure data integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a reference measurement procedure for certification of phenytoin, phenobarbital, lamotrigine, and topiramate in human serum using isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Mephenytoin-13C,d3 versus Deuterated Mephenytoin (Mephenytoin-d3) as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalysis hinges on the meticulous selection of an appropriate internal standard. In the analysis of the anticonvulsant Mephenytoin, stable isotope-labeled (SIL) internal standards are the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison between two commonly used SILs: Mephenytoin-13C,d3 and Mephenytoin-d3, supported by established principles and experimental data from analogous compounds to inform the optimal choice for robust and reliable bioanalytical methods.
The ideal internal standard (IS) should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it experiences the same fate throughout sample preparation and analysis, thereby accurately compensating for variations. While both this compound and Mephenytoin-d3 are designed to mimic the behavior of unlabeled Mephenytoin, the nature of their isotopic labeling can lead to significant differences in analytical performance.
Executive Summary: The Superiority of Combined Carbon-13 and Deuterium (B1214612) Labeling
This compound, which incorporates both a heavier carbon isotope and deuterium atoms, is theoretically and practically superior to its solely deuterated counterpart, Mephenytoin-d3. The inclusion of ¹³C minimizes the "isotope effect," a phenomenon that can lead to chromatographic separation between the analyte and a deuterated internal standard.[1] This co-elution is critical for accurate compensation of matrix effects, which can vary across a single chromatographic peak. Furthermore, the combined labeling in this compound provides a larger mass difference from the native analyte, reducing the risk of isotopic cross-talk.
Data Presentation: A Comparative Overview
While a direct head-to-head study for Mephenytoin was not found in the public domain, the following table summarizes the expected performance differences based on extensive research on other analytes and the known principles of stable isotope labeling.
| Performance Parameter | This compound (Expected) | Mephenytoin-d3 (Observed/Expected) | Key Findings & Rationale |
| Chromatographic Co-elution | Excellent | Potential for slight retention time shift (eluting earlier) | The greater mass difference in deuterium and its effect on molecular interactions can lead to partial separation from the analyte, compromising accurate matrix effect correction. ¹³C-labeling has a negligible impact on retention time.[1] |
| Accuracy (% Bias) | High (Typically within ±5%) | Generally acceptable, but can be compromised by isotope effects. | The superior co-elution of ¹³C-labeled standards ensures more accurate compensation for analyte loss and matrix-induced signal suppression or enhancement. |
| Precision (%CV) | High (Typically <10%) | Good, but may be slightly higher than ¹³C-labeled counterparts. | Inconsistent compensation for matrix effects due to chromatographic shifts can introduce greater variability in the analyte/IS response ratio. |
| Matrix Effect Compensation | Excellent | Good, but can be inconsistent. | As the ¹³C-labeled standard co-elutes perfectly, it experiences the exact same matrix effects as the analyte at every point in the elution profile, leading to more effective normalization. |
| Isotopic Stability | High | Generally high, but potential for back-exchange if deuterium is on an exchangeable position. | The C-D bond is very stable; however, ¹³C is inherently stable and not subject to exchange. |
| Mass Difference from Analyte | +4 Da | +3 Da | A larger mass difference minimizes the potential for isotopic contribution from the analyte to the internal standard signal, and vice versa. |
Experimental Protocols
While a direct comparative protocol is unavailable, a typical bioanalytical workflow for the quantification of Mephenytoin in a biological matrix using a stable isotope-labeled internal standard is presented below. This protocol can be adapted for use with either this compound or Mephenytoin-d3.
Sample Preparation
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological sample (e.g., plasma, urine) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution (this compound or Mephenytoin-d3) at a known concentration to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add a protein precipitation agent (e.g., 400 µL of acetonitrile (B52724) or methanol) to each tube.
-
Vortexing: Vortex the samples vigorously for approximately 1 minute to ensure complete protein precipitation and mixing.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas, typically at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly employed for the separation of Mephenytoin.
-
Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. The specific precursor and product ion transitions for Mephenytoin and the chosen internal standard must be optimized.
Mandatory Visualizations
A typical experimental workflow for the bioanalysis of Mephenytoin.
Logical relationship of internal standard choice and analytical outcome.
Conclusion
Based on the fundamental principles of isotope effects in chromatography and mass spectrometry, this compound is the superior choice as an internal standard for the quantitative bioanalysis of Mephenytoin compared to Mephenytoin-d3. The expected perfect co-elution of this compound with the unlabeled analyte ensures more accurate and precise results by providing a more reliable correction for matrix effects and other analytical variabilities. While Mephenytoin-d3 can be a suitable alternative, particularly when cost is a primary concern, researchers should be aware of the potential for chromatographic separation and its impact on data quality. For the most robust and defensible bioanalytical data, especially in regulated environments, the use of this compound is highly recommended.
References
A Comparative Guide to Mephenytoin-13C,d3 and Other Labeled Hydantoin Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of the method. This guide provides an objective comparison of Mephenytoin-13C,d3 with other commonly used labeled hydantoin (B18101) internal standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation, chromatography, and ionization. This compound, as a SIL internal standard for mephenytoin (B154092), is expected to provide the highest degree of analytical accuracy. This guide will compare its theoretical advantages with the performance of other labeled hydantoin internal standards, such as Phenytoin-d10, using published experimental data.
Data Presentation: Performance Comparison of Labeled Internal Standards
The following tables summarize the performance characteristics of LC-MS/MS methods utilizing labeled hydantoin internal standards. While direct comparative studies are limited, the data presented for Phenytoin-d10 from validated methods serves as a benchmark for the performance of a commonly used labeled hydantoin internal standard. The expected performance of an ideal SIL, such as this compound, would be to perfectly mimic the analyte, leading to near-complete correction for analytical variability.
Table 1: Comparison of Recovery Data
| Internal Standard | Analyte | Matrix | Mean Recovery (%) | Reference |
| This compound | Mephenytoin | Human Plasma | Expected to be consistent with and track analyte recovery closely | Theoretical |
| Phenytoin-d10 | Phenytoin (B1677684) | Human Plasma | 86.42 | [2] |
| Phenytoin-d10 | Phenytoin | Rat Plasma | Not explicitly reported, but used for accurate quantification | [3] |
Table 2: Comparison of Precision and Accuracy Data
| Internal Standard | Analyte | Concentration Range | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| This compound | Mephenytoin | N/A | Expected to be low and within acceptable limits (<15%) | Expected to be low and within acceptable limits (<15%) | Expected to be high (85-115%) | Theoretical |
| Phenytoin-d10 | Phenytoin | 60-12,000 ng/mL | <15% | <15% | Within ±15% of nominal values | [2] |
| (±)-4-Hydroxy Mephenytoin-d3 | 4-Hydroxy Mephenytoin | Various | <14% | <15% | 98-114% | [4] |
Experimental Protocols
A robust and validated bioanalytical method is essential for accurate quantification. The following provides a generalized experimental protocol for the determination of mephenytoin in a biological matrix using LC-MS/MS with this compound as the internal standard. This protocol is a composite based on established methods for hydantoin analysis.[2][3][4]
1. Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of the biological sample (e.g., plasma, serum), add a known concentration of this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid).
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 150 x 2.1 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally used for hydantoins.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both mephenytoin and this compound.
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mephenytoin | 219.1 | 118.1 |
| This compound | 223.1 | 121.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Mandatory Visualizations
Caption: A generalized experimental workflow for the bioanalysis of mephenytoin using a stable isotope-labeled internal standard.
Caption: Logical relationships of different internal standard types and their expected performance in quantitative bioanalysis.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Accuracy: A Comparative Guide to Mephenytoin Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents like Mephenytoin (B154092) is paramount for reliable pharmacokinetic and pharmacodynamic assessments. The choice of an appropriate internal standard is a critical determinant of assay performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This guide provides a comparative analysis of different internal standards used for the quantification of Mephenytoin and structurally similar compounds, highlighting the expected advantages of using a stable isotope-labeled internal standard such as Mephenytoin-13C,d3.
Quantitative Performance Comparison
The selection of an internal standard significantly impacts the accuracy and precision of a bioanalytical method. The following table summarizes the performance characteristics of two different analytical methods for the quantification of Mephenytoin or the structurally related compound Phenytoin, utilizing either a deuterated or a non-isotopic internal standard.
| Performance Metric | Method 1: Phenytoin with Phenytoin-d10 (Deuterated IS) | Method 2: Mephenytoin with 4'-methoxymephenytoin (Non-Isotopic IS) |
| Analyte | Phenytoin | Mephenytoin |
| Internal Standard | Phenytoin-d10 | 4'-methoxymephenytoin |
| Matrix | Human Plasma | Human Urine |
| Linear Range | 60 - 12,000 ng/mL | 15 - 10,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9963 | Not Reported |
| Intra-day Precision (%CV) | 1.38 - 4.29% | 0.8 - 10.5% |
| Inter-day Precision (%CV) | 0.58 - 6.43% | Not Reported |
| Intra-day Accuracy (% Mean) | Within ± 15% of nominal | Inaccuracy did not exceed 9.5% |
| Inter-day Accuracy (% Mean) | 92.89 - 99.94% | Inaccuracy did not exceed 9.5% |
| Lower Limit of Quantification (LLOQ) | 60 ng/mL | 30 ng/mL |
| Recovery | Analyte: 87.52%, IS: 86.42% | Not Reported |
The Gold Standard: Advantages of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis for several key reasons[1][2]. Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization[3]. This co-elution is crucial for compensating for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS assays[1].
The use of a combined 13C and deuterated standard like this compound would theoretically offer the most robust correction. The carbon-13 labeling minimizes the potential for chromatographic isotope effects that can sometimes be observed with heavily deuterated standards, while the deuterium (B1214612) labeling provides a significant mass shift to prevent spectral overlap[1]. This dual labeling strategy is expected to provide the highest degree of accuracy and precision by effectively normalizing for variations in extraction efficiency, injection volume, and ionization suppression or enhancement.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. The following are summaries of the experimental protocols for the two methods presented in the comparison table.
Method 1: Quantification of Phenytoin using Phenytoin-d10
-
Sample Preparation: A liquid-liquid extraction (LLE) technique was employed to extract Phenytoin and the internal standard, Phenytoin-d10, from 0.2 mL of human plasma[4].
-
Chromatography: The separation was achieved on a C18 column (150 x 4.6mm, 5µm) with an isocratic mobile phase consisting of 2mM ammonium (B1175870) acetate (B1210297) in water (pH 6.3) and methanol (B129727) (30:70 v/v) at a flow rate of 1 mL/min[4].
-
Mass Spectrometry: Detection was performed using an LC-ESI-MS/MS system operating in positive ion and multiple reaction monitoring (MRM) mode. The MRM transitions were m/z 253.10 → 182.30 for Phenytoin and m/z 263.30 → 192.20 for Phenytoin-d10[4].
Method 2: Quantification of Mephenytoin using 4'-methoxymephenytoin
-
Sample Preparation: 50 µL of urine was diluted with a buffered β-glucuronidase solution and incubated at 37°C for 6 hours. Methanol containing the internal standard, 4'-methoxymephenytoin, was then added[5].
-
Chromatography: A Thermo Electron Aquasil C18 column (100 x 3 mm, 5 µm) was used with a gradient flow. The organic fraction of the mobile phase (acetonitrile/methanol 50:50) was increased from 10% to 90%[5].
-
Mass Spectrometry: A triple-stage mass spectrometer (TSQ Quantum, Thermo Electron) with negative electrospray ionization was used in the selected reaction monitoring (SRM) mode[5].
Visualizing the Workflow and Logic
To better illustrate the experimental process and the role of an ideal internal standard, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Maze: A Comparative Guide to Internal Standard Use in Bioanalysis under FDA and EMA Guidelines
For researchers, scientists, and drug development professionals, the judicious use of internal standards (IS) is a cornerstone of robust and reliable bioanalytical data. This guide provides a comprehensive comparison of the regulatory guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the use of internal standards. With the global adoption of the International Council for Harmonisation (ICH) M10 guideline, a significant harmonization of these regulations has been achieved, streamlining the requirements for drug submissions. This document will delve into the harmonized principles, highlight specific areas of emphasis by each agency, and provide supporting experimental data and protocols to ensure full compliance and scientific excellence.
The Harmonized Landscape: Core Principles of Internal Standard Use under ICH M10
The ICH M10 guideline, now the primary bioanalytical method validation guidance for both the FDA and EMA, has created a unified set of expectations for the pharmaceutical industry.[1] The fundamental principles for internal standard use are consistent across both regulatory bodies and are designed to ensure the accuracy and precision of bioanalytical methods.[1]
A suitable internal standard should be added to all calibration standards, quality controls (QCs), and study samples during sample processing, unless its absence can be justified.[2] The primary role of the IS is to compensate for variability during sample preparation and analysis.[3]
Key Harmonized Requirements for Internal Standard Selection and Use:
| Parameter | ICH M10 Harmonized Guideline | Rationale |
| Type of Internal Standard | A stable isotope-labeled (SIL) analyte is the preferred choice. If a SIL-IS is not available, a structural analog may be used.[3] | SIL-IS most closely mimics the analyte's physicochemical properties, leading to better correction for extraction variability and matrix effects.[4] |
| Purity | The internal standard should be well-characterized, and its purity should be known. | To prevent interference and ensure accurate quantification of the analyte. |
| Concentration | The concentration of the internal standard should be consistent across all samples and optimized to provide an appropriate detector response without interfering with the analyte measurement.[3] | Consistent IS concentration is crucial for reliable normalization of the analyte response. |
| Interference | The internal standard should be assessed to ensure it does not interfere with the analyte. The response of any interfering peak at the retention time of the analyte in a blank sample spiked with the IS (zero sample) should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ). The response of any interfering peak at the retention time of the IS in a blank sample should be less than 5% of the IS response.[3][5][6] | To ensure the measured analyte signal is not artificially inflated by the internal standard or other matrix components. |
| Stability | The stability of the internal standard in stock and working solutions, as well as in the biological matrix under the entire storage and processing conditions, must be evaluated.[6] | To ensure the IS concentration remains constant throughout the analytical process. |
FDA's Emphasis: A Deeper Dive into Internal Standard Response Variability
While the ICH M10 guideline provides a harmonized framework, the FDA has issued additional guidance that places a strong emphasis on the evaluation of internal standard response variability.[1] This guidance provides sponsors and researchers with a more detailed framework for identifying and addressing potential issues that could impact data accuracy.[1]
The FDA recommends that IS response patterns be evaluated on a run-by-run basis. Variability in the IS response may not impact the accuracy of the data if the range of IS responses for the study samples is similar to that of the calibration standards and QCs in the same run.[1] However, significant deviations warrant further investigation.
Scenarios Warranting Further Investigation According to FDA Guidance:
| Scenario | Description | Recommended Action |
| Aberrant IS Response in a Subset of Samples | The IS response for one or more study samples is substantially different from the majority of other samples in the run.[1] | Reanalyze the affected samples. If the reanalyzed IS response is consistent with other samples and the analyte concentration is within 20% of the original result, no further investigation is typically needed.[1] |
| Consistent Difference in IS Response | The IS responses for study samples are consistently lower or higher than those for calibration standards and QCs. | Reanalyze a subset of the affected study samples. If the discrepancy persists, further investigation into the root cause is necessary. |
| Gradual Drift in IS Response | A gradual and consistent increase or decrease in IS response is observed across the analytical run. | Reanalyze the subject samples that exhibit the aberrant IS responses.[1] |
Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards
The preference for SIL-IS in the regulatory guidelines is strongly supported by experimental data. SIL-ISs co-elute with the analyte and exhibit nearly identical extraction recovery and matrix effects, leading to more accurate and precise quantification.[4]
Quantitative Comparison of Internal Standard Performance:
| Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% |
| Precision (% CV) | Typically < 5% | Can be > 15% |
| Matrix Effect Variability | Minimal | Can be significant |
| Extraction Recovery Variability | Closely tracks analyte | May differ significantly from analyte |
Experimental Protocols
To ensure compliance with regulatory expectations, rigorous validation of the internal standard is required. The following are detailed methodologies for key experiments.
Internal Standard Suitability and Interference Check
Objective: To confirm that the internal standard does not interfere with the quantification of the analyte and vice versa.
Protocol:
-
Prepare at least six different lots of blank biological matrix.
-
Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.
-
Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.
-
Analyze the blank matrix, zero sample, and LLOQ samples.
-
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[3][6][7]
-
The response of any interfering peak at the retention time of the internal standard in the blank matrix samples should be less than 5% of the internal standard response in the LLOQ sample.[3][6][7]
-
Internal Standard Stability Assessment
Objective: To evaluate the stability of the internal standard in stock solutions and in the biological matrix under various storage and handling conditions.
Protocol:
-
Stock Solution Stability:
-
Prepare fresh stock solutions of the internal standard.
-
Store aliquots of the stock solution at the intended storage temperature for various durations.
-
At each time point, prepare working solutions from the stored stock and analyze them.
-
Compare the response to that of a freshly prepared working solution.
-
-
Matrix Stability (Bench-Top, Freeze-Thaw, Long-Term):
-
Prepare low and high concentration QC samples by spiking the biological matrix with the analyte and the internal standard.
-
Bench-Top Stability: Leave QC samples at room temperature for a specified period that mimics the sample handling time.
-
Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles.
-
Long-Term Stability: Store QC samples at the intended storage temperature for an extended period.
-
Analyze the stability samples against a freshly prepared calibration curve.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[8]
Mandatory Visualizations
Logical Relationship of Regulatory Guidelines
Caption: Harmonization of FDA and EMA guidelines under ICH M10.
Internal Standard Selection Workflow
Caption: Decision workflow for selecting an appropriate internal standard.
Experimental Workflow for Internal Standard Validation
Caption: Experimental workflow for the validation of an internal standard.
References
The Clinical Researcher's Guide to Mephenytoin-13C,d3: A Cost-Benefit Analysis
In the landscape of clinical research, particularly in pharmacokinetic and metabolic studies, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for achieving the highest levels of accuracy and precision. This guide provides a comprehensive cost-benefit analysis of utilizing Mephenytoin-13C,d3 as an internal standard in clinical research, comparing it with potential alternatives and offering supporting experimental insights for researchers, scientists, and drug development professionals.
Executive Summary
Mephenytoin (B154092), a probe substrate for cytochrome P450 enzymes CYP2C19 and CYP2B6, is a critical tool in drug metabolism studies.[1] The use of its stable isotope-labeled counterpart, this compound, as an internal standard in bioanalytical assays offers significant advantages in mitigating matrix effects, improving reproducibility, and ensuring data integrity. While the initial procurement cost of a stable isotope-labeled standard is higher than that of an unlabeled compound or a structurally similar analog, the long-term benefits in terms of reliable and robust data, reduced need for repeat analyses, and streamlined method validation can outweigh the initial investment. This guide will delve into a quantitative comparison of these factors to aid in making an informed decision.
Cost and Performance Comparison
The selection of an internal standard is a critical step in the development of robust bioanalytical methods.[2][3][4] The ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, for which a stable isotope-labeled version of the analyte is the best-suited candidate.[5][6] The following tables present a comparative analysis of this compound against common alternatives.
Table 1: Cost Comparison of Internal Standard Options
| Internal Standard Type | Estimated Cost per mg | Key Considerations |
| This compound | High | Highest accuracy and precision, minimizes matrix effects. |
| Unlabeled Mephenytoin | Low | Prone to error from endogenous levels, significant matrix effects. |
| Structural Analog (e.g., 4'-Methoxymephenytoin) | Moderate | May not perfectly mimic the analyte's behavior, potential for differential matrix effects. |
Note: The cost of stable isotope analysis can vary between institutions. For external academic and corporate clients, prices for single sample analysis can range from approximately $13 to $28, with potential bulk discounts.[7] Internal university pricing is generally lower.[8][9][10][11]
Table 2: Performance Comparison of Internal Standard Options
| Performance Metric | This compound | Unlabeled Mephenytoin | Structural Analog |
| Compensation for Matrix Effects | Excellent | Poor | Moderate to Good |
| Correction for Extraction Variability | Excellent | Poor | Good |
| Chromatographic Co-elution | Identical | Identical | Similar, but can differ |
| Ionization Suppression/Enhancement | Nearly Identical | Identical | Can differ significantly |
| Risk of Endogenous Interference | None | High | Low |
| Method Validation Complexity | Low to Moderate | High | Moderate |
| Data Reliability and Integrity | Very High | Low to Moderate | Moderate to High |
Experimental Protocol: Quantification of Mephenytoin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical bioanalytical method for the quantification of mephenytoin in human plasma, a common procedure in clinical trials studying CYP2C19 activity.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration: 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mephenytoin: m/z 219.1 → 134.1
-
This compound: m/z 223.1 → 138.1
-
-
3. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of mephenytoin standards.
-
The concentration of mephenytoin in the plasma samples is then determined from the calibration curve. Published methods have shown linearity in the range of 15-10,000 ng/mL with intra- and inter-day inaccuracy not exceeding 9.5%.[12]
Visualization of Workflows and Pathways
To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the logical basis for using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Mephenytoin quantification.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion: A Strategic Investment for Quality Data
The decision to use this compound in clinical research is a strategic one that prioritizes data quality and reliability. While the upfront cost is higher than for alternatives, the benefits derived from its use are substantial. The near-perfect compensation for analytical variability leads to more accurate and precise results, reduces the likelihood of failed analytical runs, and simplifies the validation of bioanalytical methods in accordance with regulatory guidelines.[2][3] In the context of the overall cost of a clinical trial, the incremental expense of a high-quality internal standard is a small price to pay for the assurance of robust and defensible data, ultimately accelerating the drug development process.
References
- 1. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 8. Services and Charges | Stable Isotope Laboratory [bu.edu]
- 9. Prices | Stable Isotope Core Laboratory | Washington State University [labs.wsu.edu]
- 10. Fees | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]
- 11. Prices | Isotope Science Lab | University of Calgary [ucalgary.ca]
- 12. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Mephenytoin-13C,d3
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Mephenytoin-13C,d3, ensuring both personal safety and environmental protection. Adherence to these protocols is critical due to the potential hazards associated with this compound.
Mephenytoin is classified as a substance that is harmful if swallowed, causes skin and eye irritation, is suspected of causing cancer, and may damage fertility or the unborn child.[1][2] Therefore, all waste containing this compound, including unused product and contaminated materials, must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to wear the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To prevent accidental splashes or contact with dust particles.[2] |
| Hand Protection | Chemically resistant gloves. | To avoid skin contact with the compound.[1] |
| Skin and Body | A lab coat or impervious clothing. | To protect against contamination of personal clothing.[1] |
| Respiratory | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of dust or aerosols.[3] |
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound and associated waste.
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired product.
-
Contaminated consumables such as pipette tips, vials, and gloves.
-
Materials used for cleaning up spills.
-
-
Segregate this hazardous waste from non-hazardous laboratory trash to prevent cross-contamination.[4]
-
-
Waste Collection and Storage :
-
Collect all this compound waste in a designated, clearly labeled, and sealed container.[4][5]
-
The container must be compatible with the chemical properties of the waste.
-
Store the sealed container in a well-ventilated, secure area, away from incompatible materials.[3][5] The storage area should be locked up or accessible only to authorized personnel.[1][3]
-
-
Handling Spills :
-
In case of a spill, ensure the area is well-ventilated.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.[4]
-
For liquid spills, use an absorbent material to contain and collect the waste.[3]
-
Place all contaminated cleaning materials into the designated hazardous waste container.[5]
-
-
Final Disposal :
-
The final disposal of the hazardous waste container must be conducted through a licensed and certified hazardous waste disposal company.[4]
-
Do not attempt to dispose of this waste through standard laboratory drains or as regular trash.[5]
-
Ensure that all disposal activities comply with local, state, and federal regulations.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Mephenytoin-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Mephenytoin-13C,d3. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound, an isotopically labeled form of the anticonvulsant Mephenytoin, should be handled with the same precautions as the parent compound, which is classified as hazardous.
Mephenytoin is known to be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, the use of appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][3]. A face shield should be used in situations with a higher risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure[2]. Nitrile gloves are a common choice for handling powdered chemicals. Always inspect gloves for tears or punctures before use and change them frequently. |
| Body Protection | Laboratory Coat or Protective Gown | A lab coat or gown should be worn to protect street clothing and prevent skin contact[1][2]. For tasks with a higher risk of contamination, a disposable gown is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhaling dust, especially when handling the powder outside of a ventilated enclosure[2][3]. This is critical as Mephenytoin may cause respiratory irritation[1]. |
Procedural Guidance for PPE Usage
Proper donning and doffing of PPE are critical to prevent cross-contamination. The following workflow illustrates the correct sequence.
Caption: Standard procedure for donning and doffing Personal Protective Equipment.
Handling and Engineering Controls
To minimize the risk of exposure, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet, especially when manipulating the solid form to avoid dust formation[1][4]. Avoid breathing dust, fumes, gas, mist, vapors, or spray[1][2].
Accidental Exposure Measures
In the event of accidental exposure, immediate action is crucial:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[2].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately[1].
Disposal Plan
All waste contaminated with this compound, including disposable PPE, empty containers, and unused material, must be treated as hazardous waste. Dispose of contents and container in accordance with all local, regional, national, and international regulations[2]. Do not allow the chemical to enter drains, as it may be toxic to aquatic life.
Logical Relationship for Safe Handling
The following diagram outlines the logical steps to ensure safety when working with this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
